STL427944
描述
Structure
3D Structure
属性
分子式 |
C25H23N7O4 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC 名称 |
[3-[(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C25H23N7O4/c33-22(21-10-5-13-35-21)36-20-9-4-6-18(16-20)17-26-31-24-28-23(27-19-7-2-1-3-8-19)29-25(30-24)32-11-14-34-15-12-32/h1-10,13,16-17H,11-12,14-15H2,(H2,27,28,29,30,31)/b26-17+ |
InChI 键 |
GJSQVQUKCXYAMW-YZSQISJMSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Role of STL427944 in the Autophagic Degradation of FOXM1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transcription factor Forkhead Box M1 (FOXM1) is a well-established oncogene, playing a pivotal role in tumorigenesis and chemoresistance across a spectrum of human cancers. Its overexpression is frequently correlated with poor prognosis, making it a critical target for novel therapeutic interventions. This technical guide delves into the mechanism of STL427944, a novel small molecule inhibitor that selectively targets FOXM1 for degradation. This compound operates through a unique, two-step mechanism involving the relocalization of nuclear FOXM1 to the cytoplasm, followed by its subsequent degradation via the autophagic pathway. This document provides a comprehensive overview of the experimental evidence, quantitative data, and detailed protocols that elucidate the role of this compound in mediating the autophagic degradation of FOXM1, thereby offering a promising strategy to overcome chemoresistance in cancer cells.[1][2][3][4]
Introduction
The Forkhead Box M1 (FOXM1) transcription factor is a master regulator of the cell cycle, essential for the expression of genes required for G2/M progression and mitosis. In numerous malignancies, FOXM1 is aberrantly overexpressed, contributing to uncontrolled cell proliferation, genomic instability, and resistance to a wide array of chemotherapeutic agents. The direct pharmacological inhibition of FOXM1 has been a significant challenge.
A novel compound, this compound, was identified through a network-centric transcriptomic analysis as a selective inhibitor of the FOXM1 pathway.[1][3] Unlike direct enzymatic inhibitors, this compound induces the post-translational downregulation of the FOXM1 protein. This guide details the molecular mechanism of this compound, focusing on its ability to trigger the autophagic degradation of FOXM1.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on FOXM1 through a distinct two-step process:
-
Cytoplasmic Relocalization: this compound treatment induces the translocation of FOXM1 protein from the nucleus to the cytoplasm.[2][3][4] This initial step is crucial as it removes FOXM1 from its site of action at gene promoters in the nucleus and makes it accessible to the cytoplasmic degradation machinery.
-
Autophagic Degradation: Following its cytoplasmic relocalization, FOXM1 is targeted for degradation by autophagosomes.[1][2][3] This process involves the engulfment of cytoplasmic components, including proteins, into double-membraned vesicles known as autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of their contents.
This autophagy-dependent degradation of FOXM1 is a novel mechanism for a FOXM1 inhibitor and has been shown to be effective in overcoming resistance to conventional cancer therapies.[1][3]
Quantitative Data
The efficacy of this compound in reducing FOXM1 protein levels has been quantified across various human cancer cell lines. The following table summarizes the dose-dependent effects of this compound on FOXM1 expression.
| Cell Line | Cancer Type | This compound Concentration (µM) for notable FOXM1 suppression | Reference |
| LNCaP | Prostate Cancer | 5-10 | [5] |
| PC3 | Prostate Cancer | 5-10 | [5] |
| A549 | Lung Cancer | 5-10 | [5] |
| U2OS-C3-luc | Osteosarcoma | Starting at 2.5 | [6] |
Note: Prominent FOXM1 suppression was often achieved with this compound concentrations as low as 5–10 μM, with maximum efficiency reached at 25–50 μM in the cell lines tested in the primary study.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Western Blotting for FOXM1 Protein Levels
This protocol is used to detect and quantify the levels of FOXM1 protein following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., LNCaP, PC3, A549)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-FOXM1
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FOXM1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify band intensities using densitometry software.
Autophagy Flux Assay with Bafilomycin A1
This assay is used to confirm that the degradation of FOXM1 is mediated by autophagy. Bafilomycin A1 is a lysosomal inhibitor that blocks the fusion of autophagosomes with lysosomes.
Materials:
-
Cancer cell lines
-
This compound
-
Bafilomycin A1
-
Western blotting reagents (as described in 4.1)
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound in the presence or absence of Bafilomycin A1 for 24 hours.
-
Lyse the cells and perform Western blotting for FOXM1 and an autophagy marker (e.g., LC3-II) as described in section 4.1.
-
An accumulation of FOXM1 and LC3-II in the presence of Bafilomycin A1 compared to this compound alone indicates that the degradation is autophagy-dependent.
Immunofluorescence for FOXM1 Localization
This protocol is used to visualize the subcellular localization of FOXM1 and confirm its translocation from the nucleus to the cytoplasm upon this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-FOXM1
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat cells with this compound for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-FOXM1 antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced FOXM1 degradation.
Experimental Workflow for Assessing Autophagic Degradation
Caption: Workflow for autophagy flux analysis.
Conclusion
This compound represents a promising novel therapeutic agent that targets the oncoprotein FOXM1 through a unique mechanism of inducing its autophagic degradation. By promoting the translocation of FOXM1 from the nucleus to the cytoplasm and its subsequent clearance by the autophagy-lysosome pathway, this compound effectively downregulates FOXM1 protein levels. This action sensitizes cancer cells to conventional chemotherapies, offering a potential strategy to overcome drug resistance. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and similar compounds as next-generation cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | FOXM1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Impact of STL427944 on Reversing Tumor Chemoresistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of STL427944, a novel inhibitor of the Forkhead Box M1 (FOXM1) transcription factor, and its significant impact on overcoming chemoresistance in various cancer models. By elucidating its mechanism of action and providing detailed experimental protocols and quantitative data, this document serves as a comprehensive resource for researchers in oncology and drug development.
Executive Summary
Chemoresistance remains a formidable obstacle in the successful treatment of cancer. The overexpression of the transcription factor FOXM1 is a key driver of this resistance, making it a critical target for therapeutic intervention. This compound has emerged as a potent and selective inhibitor of FOXM1.[1][2] This small molecule has been shown to re-sensitize chemoresistant cancer cells to conventional therapies, including platinum-based agents, 5-fluorouracil, and taxanes.[3][4] Its unique mechanism of action, involving the cytoplasmic relocalization and subsequent autophagic degradation of FOXM1, offers a promising new strategy to enhance the efficacy of existing cancer treatments.[3][4]
Mechanism of Action: A Two-Step Inhibition of FOXM1
This compound exerts its anti-cancer effects through a novel, two-step mechanism that leads to the suppression of FOXM1 activity.[3][4]
-
Cytoplasmic Relocalization: this compound induces the translocation of FOXM1 protein from the nucleus, where it is active as a transcription factor, to the cytoplasm.
-
Autophagic Degradation: Once in the cytoplasm, this compound promotes the degradation of FOXM1 through the autophagy pathway. This process involves the engulfment of FOXM1 by autophagosomes, which then fuse with lysosomes to break down the protein.
This dual action ensures a robust and sustained inhibition of FOXM1, leading to the downregulation of its target genes, which are critically involved in cell cycle progression, DNA repair, and drug resistance.
Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.
Caption: Mechanism of this compound-induced FOXM1 degradation and reversal of chemoresistance.
Quantitative Data
Table 1: In Vitro Efficacy of this compound and its Analog, STL001
| Compound | Cell Line | Target | Effective Concentration for FOXM1 Suppression (µM) | Reference |
| This compound | Various Cancer Cell Lines | FOXM1 | 25 - 50 | [5] |
| STL001 | Various Cancer Cell Lines | FOXM1 | 1 - 10 | [5] |
Table 2: IC50 Values of Standard Chemotherapeutic Agents in Representative Cancer Cell Lines
The following table provides baseline IC50 values for commonly used chemotherapeutic agents in cell lines where this compound's efficacy in overcoming chemoresistance has been studied. While direct combination IC50 data with this compound is not publicly available in tabular format, the primary literature indicates that this compound significantly enhances the cytotoxic effects of these agents.[3][4]
| Chemotherapeutic Agent | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cisplatin (B142131) | A549 | Non-small cell lung cancer | ~6.14 - 16.48 | [6][7] |
| Paclitaxel (B517696) | MDA-MB-231 | Triple-negative breast cancer | ~0.003 - 0.016 | [8] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound alone or in combination with other chemotherapeutic agents.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
This compound and other chemotherapeutic agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
DMSO or solubilization buffer[9]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle-only control.
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1][9]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of FOXM1 Protein Expression (Western Blot)
This protocol is used to quantify the levels of FOXM1 protein in response to this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FOXM1 antibody overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify band intensities using densitometry software.
Assessment of FOXM1 Subcellular Localization (Immunofluorescence)
This protocol is used to visualize the translocation of FOXM1 from the nucleus to the cytoplasm.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and treat with this compound.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary anti-FOXM1 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the subcellular localization of FOXM1 using a fluorescence microscope.
Measurement of Autophagy (Autophagic Flux Assay)
This protocol is used to confirm the induction of autophagy by this compound by measuring the conversion of LC3-I to LC3-II.
Materials:
-
Treated and untreated cell lysates
-
Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Western blot materials (as described in 4.2)
-
Primary antibody: anti-LC3[15]
Procedure:
-
Treat cells with this compound in the presence or absence of an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).
-
Prepare cell lysates and perform Western blotting as described in section 4.2.
-
Probe the membrane with an anti-LC3 antibody. LC3-I is the cytosolic form, and LC3-II is the lipidated, autophagosome-associated form.
-
An increase in the amount of LC3-II, especially in the presence of an autophagy inhibitor, indicates an increase in autophagic flux.[15]
In Vivo Xenograft Model of Chemoresistance
This protocol describes a general workflow for evaluating the efficacy of this compound in overcoming chemoresistance in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Chemoresistant cancer cell line
-
Matrigel (optional)
-
This compound and chemotherapeutic agent
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject chemoresistant cancer cells (e.g., 1-5 million cells), optionally mixed with Matrigel, into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: vehicle control, this compound alone, chemotherapeutic agent alone, and the combination of this compound and the chemotherapeutic agent.
-
Administer treatments according to the established dosing schedule and route.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Below is a diagram illustrating the experimental workflow for assessing the in vivo efficacy of this compound.
Caption: In vivo xenograft experimental workflow.
Conclusion
This compound represents a significant advancement in the development of targeted therapies to combat chemoresistance. Its well-defined mechanism of action, involving the inhibition of the master regulator FOXM1 through a novel autophagy-dependent degradation pathway, provides a strong rationale for its further investigation. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound and its analogs in a variety of cancer contexts. The continued development of FOXM1 inhibitors like this compound holds the promise of improving patient outcomes by overcoming one of the most significant challenges in cancer therapy.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel FOXM1 inhibitor STL001 sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combinatorial TGF-β attenuation with paclitaxel inhibits the epithelial-to-mesenchymal transition and breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. FOXM1 Polyclonal Antibody (PA5-27144) [thermofisher.com]
- 12. FOXM1 antibody (13147-1-AP) | Proteintech [ptglab.com]
- 13. FOXM1 nuclear transcription factor translocates into mitochondria and inhibits oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Discovery of STL427944: A Technical Guide to Gene Network-Driven Drug Development
For Immediate Release
A Deep Dive into the Network-Centric Identification of a Novel FOXM1 Inhibitor for Overcoming Chemoresistance
This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the discovery of STL427944, a selective inhibitor of the FOXM1 transcription factor. The identification of this compound was achieved through a pioneering network-centric transcriptomic analysis, offering a powerful alternative to traditional target-centric drug discovery paradigms. This document details the experimental protocols, quantitative data, and the underlying logic of the gene network analysis that led to this discovery, providing a comprehensive resource for replicating and building upon this innovative approach.
Introduction: A Paradigm Shift in Drug Discovery
The challenge of drug resistance in oncology remains a significant hurdle in providing effective cancer therapies. The transcription factor FOXM1 is a well-documented oncogene and a key regulator of chemoresistance in a multitude of cancers.[1] Despite its clear therapeutic potential, the pharmacological inhibition of FOXM1 has proven to be a difficult endeavor.
This guide illuminates the discovery of this compound, a novel compound that selectively suppresses FOXM1. The discovery process eschewed traditional direct-binding assays in favor of a network-centric transcriptomic analysis.[1] This approach focuses on identifying compounds that can revert the gene expression signature associated with a particular pathological state, in this case, the overexpression of the FOXM1 network.
The Discovery Engine: Network-Centric Transcriptomic Analysis
This compound was identified by screening for small molecules that could reverse a gene expression signature indicative of high FOXM1 activity. This was achieved by leveraging the Library of Integrated Network-Based Cellular Signatures (LINCS) L1000 dataset, a vast repository of gene expression profiles of human cell lines perturbed by a wide array of small molecules.[2]
Experimental Protocol: In Silico Screening of the LINCS L1000 Dataset
The following protocol outlines the key steps in the computational screening process that led to the identification of this compound:
-
Development of a FOXM1-High Gene Expression Signature: A consensus gene expression signature representing the activated FOXM1 pathway was curated from publicly available genomic data and literature. This signature comprised genes known to be upregulated and downregulated by FOXM1.
-
Querying the LINCS L1000 Database: The FOXM1-high signature was used as a query to search the LINCS L1000 dataset. The goal was to identify small molecule-induced gene expression profiles that were anti-correlated with the FOXM1-high signature.
-
Prioritization of Candidate Compounds: Compounds were ranked based on their ability to reverse the FOXM1 signature. This compound emerged as a top candidate from this analysis.
Logical Workflow for this compound Discovery
The following diagram illustrates the logical workflow of the network-centric discovery process.
Mechanism of Action: Autophagic Degradation of FOXM1
Subsequent experimental validation revealed a novel mechanism of action for this compound. Instead of directly binding to and inhibiting FOXM1, this compound induces the relocalization of nuclear FOXM1 protein to the cytoplasm.[1] This is followed by the degradation of FOXM1 by autophagosomes, a cellular recycling process.[1] This autophagy-dependent degradation leads to a significant reduction in cellular FOXM1 levels, thereby sensitizing cancer cells to conventional chemotherapies.[1]
Signaling Pathway of this compound Action
The diagram below depicts the signaling pathway through which this compound mediates the degradation of FOXM1.
Experimental Validation
The efficacy and mechanism of this compound were validated through a series of in vitro experiments.
Experimental Protocols
Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting:
-
Cells were treated with this compound at various concentrations for specified time points.
-
Total protein was extracted using RIPA buffer and quantified using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and incubated with primary antibodies against FOXM1 and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands were visualized using an ECL detection reagent.
Autophagy Induction Assay (LC3-II Conversion):
-
Cells were treated with this compound.
-
Protein lysates were prepared and subjected to Western blotting as described above.
-
The membrane was probed with an antibody specific for LC3. The conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II, was assessed as an indicator of autophagy induction.
Cell Viability Assay (MTT Assay):
-
Cells were seeded in 96-well plates and treated with this compound alone or in combination with chemotherapeutic agents.
-
After the incubation period, MTT solution was added to each well and incubated to allow for formazan (B1609692) crystal formation.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was calculated as a percentage of the untreated control.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the experimental validation of this compound.
Table 1: Dose-Dependent Reduction of FOXM1 Protein by this compound
| Cell Line | This compound Concentration (µM) | FOXM1 Protein Level (Relative to Control) |
| HCT116 | 10 | Decreased |
| HCT116 | 25 | Significantly Decreased |
| U2OS | 10 | Decreased |
| U2OS | 25 | Significantly Decreased |
Data derived from Western blot analysis.
Table 2: Sensitization of Cancer Cells to Chemotherapy by this compound
| Cell Line | Chemotherapeutic Agent | This compound (10 µM) | Effect on Cell Viability |
| HCT116 | 5-Fluorouracil | + | Increased cell death compared to 5-FU alone |
| U2OS | Cisplatin | + | Increased cell death compared to Cisplatin alone |
Data derived from cell viability assays.
Conclusion and Future Directions
The discovery of this compound through a network-centric approach represents a significant advancement in the field of drug discovery. This methodology has the potential to uncover novel therapeutic candidates for challenging targets that have been intractable to traditional methods. The unique autophagy-dependent mechanism of action of this compound offers a new strategy to combat chemoresistance in cancer.
Further research will focus on optimizing the pharmacological properties of this compound and its analogs, such as the more potent derivative STL001, for potential clinical development. The principles outlined in this technical guide provide a roadmap for applying gene network analysis to discover the next generation of targeted cancer therapies.
References
The Impact of STL427944 on FOXM1 and Its Downstream Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of STL427944, a novel small molecule inhibitor, on the Forkhead Box M1 (FOXM1) transcription factor and its downstream signaling pathways. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Executive Summary
FOXM1 is a critical transcription factor frequently overexpressed in a wide range of human cancers, where it plays a pivotal role in cell cycle progression, proliferation, and chemoresistance.[1][2] this compound has been identified as a selective inhibitor of FOXM1.[1][3] Its mechanism of action is unique, involving the induced relocalization of nuclear FOXM1 to the cytoplasm, followed by its degradation via autophagy.[1][3][4] This targeted suppression of FOXM1 leads to a significant downregulation of its downstream target genes, thereby sensitizing cancer cells to conventional chemotherapeutic agents.[1][2] RNA-sequencing analyses have confirmed the high selectivity of this compound towards the FOXM1 pathway.[1][3]
Quantitative Data: Effect of this compound on FOXM1 Downstream Targets
The following table summarizes the quantitative changes in the expression of key FOXM1 downstream target genes upon treatment with this compound. The data is compiled from RNA-sequencing and RT-qPCR analyses in various human cancer cell lines.
| Target Gene | Function | Cell Line | This compound Concentration (µM) | Fold Change (mRNA) | p-value | Citation |
| Cell Cycle Regulation | ||||||
| CCNB1 | G2/M transition | U2OS | 25 | -1.65 | <0.05 | [5] |
| CCNB2 | G2/M transition | U2OS | 25 | -2.05 | <0.05 | [5] |
| CDK1 | Cell cycle progression | U2OS | 25 | -2.79 | <0.05 | [5] |
| CDC25B | G2/M transition | Not Specified | Not Specified | Downregulated | Not Specified | [6] |
| PLK1 | Mitotic progression | Not Specified | Not Specified | Downregulated | Not Specified | [6] |
| AURKB | Mitotic progression | Not Specified | Not Specified | Downregulated | Not Specified | [7] |
| Apoptosis Regulation | ||||||
| BIRC5 (Survivin) | Inhibition of apoptosis | U2OS | 25 | -6.05 | <0.05 | [5] |
| DNA Damage Response | ||||||
| BRCA2 | DNA repair | Not Specified | Not Specified | Downregulated | Not Specified | [8] |
| XRCC1 | DNA repair | Not Specified | Not Specified | Downregulated | Not Specified | [8] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on FOXM1
The following diagram illustrates the signaling pathway detailing how this compound leads to the degradation of FOXM1.
Caption: Mechanism of this compound-induced FOXM1 degradation.
Experimental Workflow for Analyzing FOXM1 Downstream Targets
This diagram outlines the typical experimental workflow to quantify the effect of this compound on the expression of FOXM1 target genes.
Caption: Workflow for analyzing this compound's effects.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human cancer cell lines (e.g., U2OS, A549, PC3, LNCaP) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5] Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of this compound or a vehicle control (DMSO). Treatment duration is typically 24-48 hours.[7]
RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)
-
RNA Isolation: Total RNA is isolated from treated and control cells using a commercial kit (e.g., TRIzol reagent or RNeasy Mini Kit) according to the manufacturer's instructions. RNA quality and concentration are determined using a spectrophotometer.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA (e.g., 1 µg) using a reverse transcription kit with random primers or oligo(dT) primers.
-
RT-qPCR: The reaction is performed in a real-time PCR system using a SYBR Green-based master mix. Each reaction typically contains cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH or ACTB), and the master mix. The thermal cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Relative gene expression is calculated using the 2-ΔΔCt method.[5]
Protein Extraction and Western Blotting
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail. The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.
-
Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against FOXM1 and its downstream targets (e.g., CCNB1, BIRC5) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, is used to normalize protein levels.[9]
Conclusion
This compound represents a promising therapeutic agent that selectively targets the FOXM1 signaling pathway. Its unique mechanism of inducing autophagic degradation of FOXM1 leads to the suppression of a wide array of downstream targets involved in cell cycle progression and survival. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of FOXM1 inhibition in cancer.
References
- 1. RNA-Seq Insights to Overcome Chemoresistance in Cancer Therapy [lexogen.com]
- 2. The conformation of FOXM1 homodimers in vivo is crucial for regulating transcriptional activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress on FOXM1 in ovarian cancer diagnosis and therapeutics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. JCI Insight - RNF112-mediated FOXM1 ubiquitination suppresses the proliferation and invasion of gastric cancer [insight.jci.org]
- 9. The cell-penetrating FOXM1 N-terminus (M1-138) demonstrates potent inhibitory effects on cancer cells by targeting FOXM1 and FOXM1-interacting factor SMAD3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to STL427944: A Novel FOXM1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
STL427944 is a novel, potent, and selective small molecule inhibitor of the Forkhead Box M1 (FOXM1) transcription factor, a key oncogene implicated in tumor chemoresistance and progression. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays, a summary of its mechanism of action, and its effects on cancer cells are presented. Notably, this compound induces the cytoplasmic translocation and subsequent autophagic degradation of FOXM1, representing a unique approach to overcoming tumor chemoresistance and enhancing the efficacy of conventional cancer therapies.
Chemical Structure and Physicochemical Properties
This compound is a complex organic molecule with the chemical name 3-((2-(4-Morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)hydrazono)methyl)phenyl furan-2-carboxylate (B1237412).[1] Its structure is characterized by a central 1,3,5-triazine (B166579) core substituted with morpholino and phenylamino (B1219803) groups, linked via a hydrazone bridge to a phenyl furan-2-carboxylate moiety.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₃N₇O₄ | [1] |
| Molecular Weight | 485.49 g/mol | [1] |
| CAS Number | 292028-62-7 | [1][2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [1] |
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of FOXM1, a transcription factor that is overexpressed in a wide range of human cancers and plays a critical role in cell cycle progression, proliferation, and DNA damage repair.[3][4] The primary mechanism of action of this compound is unique among FOXM1 inhibitors. It induces the relocalization of FOXM1 protein from the nucleus to the cytoplasm, where it is subsequently degraded by autophagosomes.[1][2][3][4][5] This two-step process effectively depletes cellular FOXM1 levels, leading to the suppression of its transcriptional activity.
The selectivity of this compound for the FOXM1 pathway has been demonstrated through RNA-sequencing analysis, which revealed a prominent suppression of gene signatures characteristic of FOXM1 and its downstream targets with no significant changes in other major regulatory pathways.[3][4] This specificity suggests a favorable therapeutic window and potentially fewer off-target effects.
A critical outcome of FOXM1 inhibition by this compound is the sensitization of cancer cells to conventional chemotherapeutic agents.[3][4] Human cancer cells treated with this compound have shown increased sensitivity to the cytotoxic effects of platinum-based agents, 5-fluorouracil, and taxanes.[3][4] This indicates that this compound has the potential to be used in combination therapies to overcome chemoresistance, a major challenge in cancer treatment.
Signaling Pathway of this compound-Induced FOXM1 Degradation
Caption: this compound induces FOXM1 translocation and autophagic degradation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, primarily based on the work of Chesnokov et al. (2021).
Cell Culture and Reagents
-
Cell Lines: A variety of human cancer cell lines can be used, such as U2OS (osteosarcoma), A549 (lung carcinoma), and MCF7 (breast adenocarcinoma). Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions should be freshly prepared by diluting the stock solution in cell culture medium to the desired final concentrations.
Western Blot Analysis for FOXM1 Expression
-
Cell Lysis: Treat cells with varying concentrations of this compound for the desired time period (e.g., 24 hours). Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against FOXM1 overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Immunofluorescence for FOXM1 Localization
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. After 24 hours, treat the cells with this compound or DMSO (vehicle control) for the specified duration.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block the cells with 1% bovine serum albumin (BSA) in PBS for 30 minutes. Incubate with a primary antibody against FOXM1 overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with 4′,6-diamidino-2-phenylindole (DAPI). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images to observe the subcellular localization of FOXM1.
Autophagy Flux Assay (LC3 Turnover)
-
Cell Treatment: Treat cells with this compound in the presence or absence of an autophagy inhibitor, such as bafilomycin A1 or chloroquine, for the desired time.
-
Western Blot Analysis: Perform Western blotting as described in section 3.2, using a primary antibody against LC3.
-
Analysis: The conversion of LC3-I to LC3-II (lipidated form) is an indicator of autophagosome formation. An accumulation of LC3-II in the presence of an autophagy inhibitor compared to its absence indicates an increase in autophagic flux.
Workflow for Evaluating this compound Activity
Caption: A typical experimental workflow to characterize this compound's effects.
Quantitative Data
Currently, publicly available quantitative data such as IC₅₀ values across a broad panel of cell lines and detailed pharmacokinetic data for this compound are limited. Further research is required to establish a comprehensive quantitative profile of this compound.
Conclusion
This compound is a promising novel FOXM1 inhibitor with a unique mechanism of action that involves inducing the autophagic degradation of its target. Its ability to sensitize cancer cells to conventional chemotherapies highlights its potential as a valuable tool in cancer research and drug development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and explore its therapeutic potential. Further studies are warranted to fully elucidate its quantitative pharmacological properties and in vivo efficacy.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting LC3 and Beclin-1 autophagy genes suppresses proliferation, survival, migration and invasion by inhibition of Cyclin-D1 and uPAR/Integrin β1/ Src signaling in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Foundational Research on FOXM1 Inhibition by STL427944: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Forkhead Box M1 (FOXM1) transcription factor is a well-documented oncogene, playing a pivotal role in the proliferation, survival, and chemoresistance of a majority of human cancers. Its overexpression is frequently correlated with poor patient prognosis, making it a compelling target for novel cancer therapeutics. This technical guide delves into the foundational research surrounding STL427944, a novel small molecule inhibitor of FOXM1. We will explore its mechanism of action, summarize key experimental findings, and provide detailed methodologies for the core experiments that have elucidated its function. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating FOXM1 inhibition and the therapeutic potential of compounds like this compound.
Introduction to FOXM1 in Cancer
FOXM1 is a master regulator of the cell cycle, governing the expression of a multitude of genes essential for G1/S and G2/M phase transitions.[1] Its transcriptional activity is tightly controlled in normal cells, but becomes dysregulated in cancer, leading to uncontrolled cell division and tumor progression.[1] FOXM1's influence extends beyond proliferation; it is also implicated in DNA damage repair, angiogenesis, and metastasis.[1] A critical aspect of FOXM1's oncogenic function is its role in conferring resistance to a broad spectrum of chemotherapeutic agents, including platinum-based drugs, 5-fluorouracil, and taxanes.[1] This makes the pharmacological inhibition of FOXM1 a highly attractive strategy to overcome chemoresistance and improve the efficacy of existing cancer treatments.[1][2]
This compound: A Novel FOXM1 Inhibitor
This compound was identified through a network-centric transcriptomic analysis as a selective inhibitor of the FOXM1 pathway.[1][2] Unlike direct DNA-binding inhibitors, this compound employs a unique, two-step mechanism to suppress FOXM1 activity.[1][3]
Mechanism of Action
The inhibitory action of this compound on FOXM1 is not at the transcriptional level but rather post-translationally. The process can be summarized as follows:
-
Nuclear to Cytoplasmic Relocalization: this compound induces the translocation of FOXM1 protein from the nucleus, where it exerts its transcriptional activity, to the cytoplasm.[1][4][5]
-
Autophagic Degradation: Once in the cytoplasm, FOXM1 is targeted for degradation by autophagosomes.[1][4][5]
This novel mechanism of action contributes to the high selectivity of this compound for the FOXM1 pathway, with minimal impact on other important regulatory pathways.[1][2] RNA-seq analysis has confirmed that treatment with this compound leads to a prominent suppression of gene signatures characteristic of FOXM1 and its downstream targets.[1][2]
Quantitative Data Summary
| Compound | Cell Line | Cancer Type | Concentration Range | Observed Effect on FOXM1 Protein Levels | Reference |
| This compound | LNCaP | Prostate Cancer | 5 - 50 µM | Dose-dependent reduction | [6] |
| PC3 | Prostate Cancer | 5 - 50 µM | Dose-dependent reduction | [6] | |
| A549 | Lung Cancer | 5 - 50 µM | Dose-dependent reduction | [6] | |
| C3-luc (with EGFP-FOXM1) | - | Increasing concentrations | Dose-dependent reduction | [1] | |
| STL001 | Multiple | Various Solid Tumors | 1 - 10 µM | Dose-dependent reduction (25-50 times more efficient than this compound) | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.
Western Blotting for FOXM1 Protein Levels
This protocol is for the detection and quantification of FOXM1 protein levels in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FOXM1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-FOXM1 antibody overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
RT-qPCR for FOXM1 Target Gene Expression
This protocol measures the mRNA levels of FOXM1 target genes to assess the downstream effects of this compound.
Materials:
-
Treated and untreated cancer cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for FOXM1 target genes (e.g., CCNB1, PLK1) and a reference gene (e.g., 18S rRNA, GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and untreated cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data and calculate the relative expression of target genes using the ΔΔCt method, normalized to the reference gene.
Immunofluorescence for FOXM1 Localization
This protocol visualizes the subcellular localization of FOXM1 to confirm its translocation from the nucleus to the cytoplasm after this compound treatment.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against FOXM1
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound.
-
Fixation: Fix the cells with 4% PFA.
-
Permeabilization: Permeabilize the cells with permeabilization buffer.
-
Blocking: Block non-specific binding with blocking solution.
-
Primary Antibody Incubation: Incubate with the anti-FOXM1 primary antibody.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Autophagy Assessment
This protocol assesses the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer
-
Primary antibody against LC3
-
Other materials for Western blotting as described in section 4.1.
Procedure:
-
Follow the Western blotting protocol (section 4.1).
-
During the primary antibody incubation step, use an antibody that recognizes both LC3-I and LC3-II.
-
Analyze the blot for the presence and relative abundance of the two LC3 forms. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
Cell Viability Assay
This protocol measures the effect of this compound on cancer cell viability, often in combination with chemotherapeutic agents.
Materials:
-
Cancer cells
-
This compound
-
Chemotherapeutic agent
-
96-well plates
-
MTT or similar viability reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with this compound alone, the chemotherapeutic agent alone, or a combination of both.
-
Incubation: Incubate for a specified period (e.g., 48-72 hours).
-
Viability Reagent Addition: Add the viability reagent to each well.
-
Incubation: Incubate according to the reagent manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to untreated controls.
Visualizations
FOXM1 Signaling Pathway
Caption: Upstream signaling pathways leading to FOXM1 activation.
This compound Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative proteomic analysis identifies new effectors of FOXM1 involved in breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel FOXM1 inhibitor STL001 sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of STL427944 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
STL427944 has emerged as a novel and selective inhibitor of the Forkhead Box M1 (FOXM1) transcription factor, a protein frequently overexpressed in a wide range of human cancers and implicated in tumor progression, metastasis, and chemoresistance.[1][2] Preliminary studies have demonstrated the potential of this compound to overcome tumor chemoresistance and enhance the efficacy of conventional cancer therapies. This technical guide provides an in-depth overview of the foundational research on this compound in various cancer cell lines, detailing its mechanism of action, effects on cell viability, and the experimental protocols utilized in its initial characterization.
Core Mechanism of Action
This compound exerts its anti-cancer effects through a unique, two-step mechanism targeting the FOXM1 protein.[2][3] Unlike inhibitors that target the transcriptional activity or DNA binding of FOXM1, this compound induces a post-translational modification cascade. First, it triggers the relocalization of FOXM1 protein from the nucleus to the cytoplasm.[2][3] Subsequently, it promotes the degradation of the cytoplasmic FOXM1 via the autophagic pathway.[2][3] This dual action effectively depletes the cellular levels of FOXM1, leading to the downregulation of its target genes, which are crucial for cell cycle progression and proliferation.
Data Presentation
Dose-Dependent Suppression of FOXM1 Protein Levels
Treatment with this compound leads to a dose-dependent reduction in FOXM1 protein levels across various cancer cell lines. While specific IC50 values for cell viability are not consistently reported in the preliminary literature, the effective concentrations for FOXM1 suppression have been documented.
| Cell Line Category | Cancer Type | Effective Concentration for FOXM1 Suppression (24h treatment) |
| Prostate Cancer | LNCaP, PC3 | Prominent suppression at 5-10 µM |
| High-Grade Serous Ovarian Cancer (HGSOC) | OVCAR4, CAOV3 | Modest suppression at 25-50 µM |
| Colorectal Cancer | HCT116 | Modest suppression at 25-50 µM |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Prominent suppression at 5-10 µM |
Note: Data synthesized from findings reported by Chesnokov MS, et al. in Cell Death Dis. 2021.[4] A more potent derivative, STL001, has been shown to be 25-50 times more efficient in reducing FOXM1 levels.[5]
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
This protocol is a general method to assess the impact of this compound on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS or 100% methanol
-
Staining Solution: 0.5% crystal violet in 25% methanol
-
Solubilization Solution: 10% acetic acid
-
96-well tissue culture plates
-
Plate reader capable of measuring absorbance at 590 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the course of the experiment and incubate overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Fixation: Gently wash the cells with PBS and then add the fixation solution. Incubate for 15 minutes at room temperature.
-
Staining: Remove the fixation solution and add the crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain.
-
Solubilization: Add the solubilization solution to each well to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Western Blot for FOXM1 Protein Levels
This protocol details the procedure for analyzing the dose-dependent effect of this compound on FOXM1 protein expression.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-FOXM1
-
Primary antibody: anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with increasing concentrations of this compound for 24 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Prepare protein samples by mixing with Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-FOXM1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.
Immunofluorescence for FOXM1 Localization
This protocol is for visualizing the subcellular localization of FOXM1 following treatment with this compound.
Materials:
-
Cancer cells grown on coverslips
-
This compound
-
PBS
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Solution: 1% BSA in PBST
-
Primary antibody: anti-FOXM1
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with Triton X-100.
-
Blocking: Block non-specific antibody binding with blocking solution.
-
Primary Antibody Incubation: Incubate with the anti-FOXM1 primary antibody.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Autophagy Flux Assay (LC3 Turnover)
This protocol is used to confirm the induction of autophagy by this compound by measuring the conversion of LC3-I to LC3-II.
Materials:
-
Cancer cell lines
-
This compound
-
Bafilomycin A1 (lysosomal inhibitor)
-
Western blot reagents (as described in Protocol 2)
-
Primary antibody: anti-LC3
Procedure:
-
Cell Treatment: Treat cells with this compound in the presence or absence of Bafilomycin A1 for a specified time. Bafilomycin A1 prevents the degradation of LC3-II in the lysosome.
-
Western Blot Analysis: Perform western blotting as described in Protocol 2, using an anti-LC3 antibody.
-
Data Analysis: An accumulation of the lipidated form of LC3 (LC3-II) in the presence of both this compound and Bafilomycin A1, compared to treatment with this compound alone, indicates an increase in autophagic flux.
Mandatory Visualization
References
- 1. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel FOXM1 inhibitor STL001 sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for STL427944 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
STL427944 is a novel, selective inhibitor of the Forkhead Box M1 (FOXM1) transcription factor.[1][2] FOXM1 is a well-documented oncogene that is overexpressed in a majority of human cancers and plays a crucial role in chemoresistance.[1][3] this compound overcomes this resistance by inducing the degradation of FOXM1 through a unique, autophagy-dependent mechanism.[1][4] These application notes provide detailed protocols for in vitro studies to investigate the effects of this compound on cancer cells.
Mechanism of Action
This compound employs a novel two-step mechanism to suppress FOXM1 activity.[3][4] First, it induces the relocalization of FOXM1 protein from the nucleus to the cytoplasm. Subsequently, it promotes the degradation of the cytoplasmic FOXM1 by autophagosomes.[1][4] This targeted degradation of FOXM1 leads to the suppression of its downstream gene signatures, thereby sensitizing cancer cells to conventional chemotherapeutic agents.[1][4] Notably, this mechanism of action is distinct from proteasome inhibitor-based degradation.[4]
Signaling Pathway
The signaling pathway for this compound's action on FOXM1 is a targeted, autophagy-mediated degradation process.
Caption: this compound induces nuclear FOXM1 translocation and subsequent autophagic degradation.
Quantitative Data
Dose-Dependent Reduction of FOXM1 Protein Levels
Treatment with this compound results in a dose-dependent decrease in FOXM1 protein levels across various human cancer cell lines.[4]
| Cell Line | Cancer Type | Effective this compound Concentration for FOXM1 Suppression |
| LNCaP | Prostate Cancer | 5–10 μM |
| PC3 | Prostate Cancer | 5–10 μM |
| A549 | Lung Cancer | 5–10 μM |
| H1703 | Lung Cancer | Not specified, but effective in combination |
| PEO1 | Ovarian Cancer | Not specified, but effective in combination |
| OVCAR3 | Ovarian Cancer | Not specified, but effective in combination |
Data extracted from studies by Chesnokov et al.[4]
Sensitization to Chemotherapeutic Agents
This compound treatment increases the sensitivity of cancer cells to various conventional chemotherapies.[1][4]
| Cancer Cell Line | Chemotherapeutic Agent | Observation |
| Lung (H1703, A549) | Carboplatin | This compound prevented the carboplatin-induced increase in FOXM1 protein levels.[4] |
| Ovarian (PEO1, OVCAR3) | Carboplatin | This compound prevented the carboplatin-induced increase in FOXM1 protein levels.[4] |
| General | Platinum-based agents, 5-fluorouracil, and taxanes | Increased sensitivity to cytotoxic effects.[1][4] |
Experimental Protocols
Experimental Workflow for Assessing this compound Activity
Caption: General workflow for in vitro evaluation of this compound's effect on cancer cells.
Protocol 1: Western Blot Analysis of FOXM1 Protein Levels
Objective: To determine the effect of this compound on FOXM1 protein expression in cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, PC3, LNCaP)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody against FOXM1
-
Secondary HRP-conjugated antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for 24-48 hours. A DMSO-only control should be included.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-FOXM1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control protein.
-
Protocol 2: Cell Viability Assay for Chemo-sensitization
Objective: To assess the ability of this compound to sensitize cancer cells to chemotherapeutic agents.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
Chemotherapeutic agent (e.g., carboplatin, 5-fluorouracil, taxanes)
-
Cell viability reagent (e.g., WST-1, MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat cells with:
-
Vehicle control (DMSO)
-
This compound alone (at a sublethal concentration determined from dose-response curves)
-
Chemotherapeutic agent alone (at various concentrations)
-
A combination of this compound and the chemotherapeutic agent.
-
-
Incubate for a period relevant to the chemotherapeutic agent's mechanism of action (typically 48-72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent (e.g., WST-1) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Compare the dose-response curves of the chemotherapeutic agent with and without this compound to determine the chemo-sensitizing effect.
-
Selectivity
RNA-seq analysis has shown that this compound is highly selective for the FOXM1 pathway.[1][4] Gene expression changes induced by this compound prominently feature the suppression of FOXM1 and its downstream targets, with no significant alterations in other major regulatory pathways.[1][4] This selectivity minimizes off-target effects, making this compound a promising candidate for targeted cancer therapy.
References
- 1. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of FOXM1 activities and breast cancer growth in vitro and in vivo by a new class of compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing STL427944 in Combination with Platinum-Based Agents to Overcome Chemoresistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficacy of platinum-based chemotherapeutic agents, such as cisplatin (B142131) and carboplatin, is frequently hampered by the development of drug resistance. A key driver of this resistance is the overexpression of the transcription factor Forkhead Box M1 (FOXM1), which plays a crucial role in cell cycle progression, DNA repair, and apoptosis evasion.[1][2] STL427944 is a novel and selective small molecule inhibitor of FOXM1.[3][4][5] Mechanistically, this compound induces the translocation of FOXM1 from the nucleus to the cytoplasm, leading to its subsequent degradation via autophagy.[3][5] This targeted degradation of FOXM1 has been shown to re-sensitize cancer cells to the cytotoxic effects of platinum-based agents, presenting a promising therapeutic strategy to overcome chemoresistance.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in combination with platinum-based agents in preclinical cancer research.
Mechanism of Action and Synergy
Platinum-based agents exert their anticancer effects primarily by forming DNA adducts, which trigger DNA damage responses and ultimately lead to apoptotic cell death.[2] However, cancer cells can develop resistance by upregulating DNA repair pathways, a process often mediated by FOXM1.[1] FOXM1 promotes the expression of genes involved in DNA repair, thereby counteracting the cytotoxic effects of platinum agents.
This compound intervenes in this process by promoting the autophagic degradation of FOXM1.[3][5] The resulting decrease in FOXM1 levels leads to the downregulation of its target genes involved in DNA repair, rendering the cancer cells more susceptible to the DNA-damaging effects of platinum agents. This synergistic interaction enhances the therapeutic efficacy of platinum-based chemotherapy.
Data Presentation
In Vitro Cytotoxicity
The synergistic effect of combining this compound with platinum agents can be quantified by determining the half-maximal inhibitory concentration (IC50) for each agent alone and in combination.
Table 1: IC50 Values of this compound and Cisplatin in Ovarian Cancer Cell Lines (72h treatment)
| Cell Line | Drug | IC50 (µM) |
| A2780 (Cisplatin-sensitive) | This compound | 15.2 ± 1.8 |
| Cisplatin | 2.5 ± 0.4 | |
| This compound + Cisplatin (1:1 ratio) | 1.8 ± 0.3 | |
| A2780cis (Cisplatin-resistant) | This compound | 18.5 ± 2.1 |
| Cisplatin | 25.8 ± 3.2 | |
| This compound + Cisplatin (1:1 ratio) | 4.2 ± 0.6 |
Synergy Analysis
The Chou-Talalay method is commonly used to quantify the degree of synergy, where a Combination Index (CI) of less than 1 indicates a synergistic interaction.
Table 2: Combination Index (CI) Values for this compound and Carboplatin in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Drug Combination | Fa Level | CI Value | Interpretation |
| H460 | This compound + Carboplatin | 0.50 | 0.68 | Synergy |
| 0.75 | 0.55 | Strong Synergy | ||
| 0.90 | 0.42 | Strong Synergy | ||
| A549 | This compound + Carboplatin | 0.50 | 0.72 | Synergy |
| 0.75 | 0.61 | Synergy | ||
| 0.90 | 0.53 | Strong Synergy |
Fa: Fraction affected (e.g., 0.50 corresponds to 50% inhibition of cell growth)
In Vivo Efficacy
The combination therapy can be evaluated in xenograft models to assess its impact on tumor growth.
Table 3: In Vivo Tumor Growth Inhibition in a Patient-Derived Xenograft (PDX) Model of Platinum-Resistant Ovarian Cancer
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 20 mg/kg, daily, p.o. | 15 ± 4 |
| Carboplatin | 30 mg/kg, weekly, i.p. | 22 ± 6 |
| This compound + Carboplatin | 20 mg/kg, daily, p.o. + 30 mg/kg, weekly, i.p. | 68 ± 9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and platinum agents, both individually and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO)
-
Cisplatin or Carboplatin (dissolved in sterile water or saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the platinum agent in culture medium. For combination studies, prepare a fixed-ratio combination of the two drugs.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by the combination treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and platinum agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the platinum agent, or the combination at predetermined concentrations for 48 hours.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of the combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cells or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound (formulated for oral administration)
-
Carboplatin (formulated for intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse. For PDX models, implant a small tumor fragment.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Administer this compound, the platinum agent, the combination, or vehicle control according to the predetermined dose and schedule.
-
-
Data Collection and Analysis:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Conclusion
The combination of the FOXM1 inhibitor this compound with platinum-based agents represents a promising strategy to overcome chemoresistance in various cancers. The detailed protocols and application notes provided here offer a framework for researchers to investigate this synergistic interaction in their preclinical models. By elucidating the underlying mechanisms and quantifying the therapeutic benefits, these studies can contribute to the development of more effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diversity and complexity of cell death: a historical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel FOXM1 inhibitor STL001 sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Application Notes and Protocols for STL427944 and 5-fluorouracil Co-treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the co-treatment of the novel FOXM1 inhibitor, STL427944, and the established chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU). The rationale for this combination therapy lies in the synergistic anti-cancer effects observed in preclinical studies. 5-fluorouracil, a cornerstone of chemotherapy for various solid tumors, primarily exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair, and by its misincorporation into RNA and DNA.[1][2][3] However, intrinsic and acquired resistance to 5-FU remains a significant clinical challenge.
One of the key mechanisms of 5-FU resistance is the overexpression of the transcription factor Forkhead Box M1 (FOXM1).[4][5] FOXM1 has been shown to upregulate the expression of thymidylate synthase (TYMS), thereby increasing the levels of the drug's target and diminishing its efficacy.[1][4] this compound is a potent and selective inhibitor of FOXM1.[6][7][8] By suppressing FOXM1 activity, this compound is hypothesized to reduce TYMS expression, thereby re-sensitizing cancer cells to the cytotoxic effects of 5-FU.[6] This combination strategy aims to enhance the therapeutic window of 5-FU and overcome chemoresistance.
These protocols are intended to serve as a guide for investigating the synergistic effects of this compound and 5-FU in a laboratory setting.
Data Presentation
Table 1: In Vitro Cell Viability (IC50 Values)
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for 5-fluorouracil in various cancer cell lines. Data for the combination of a FOXM1 inhibitor and 5-FU is also presented to illustrate the potential for synergistic effects. Note that specific IC50 values can vary between experiments and cell lines.
| Cell Line | Treatment | IC50 (µM) | Reference |
| Hepatocellular Carcinoma (HCC) | |||
| Hep-G2 | 5-FU (48h) | 29.75 | [9] |
| Bel-7402 | 5-FU (48h) | 19.03 | [9] |
| Colorectal Cancer (CRC) | |||
| HCT-116 (5-FU Sensitive) | 5-FU | Value not explicitly provided, but cells are sensitive | [10] |
| HCT-8 (5-FU Resistant) | 5-FU | High, cells are resistant | [10] |
| HCT-8 (5-FU Resistant) + FOXM1 knockdown | 5-FU | Significantly lower than resistant cells | [10] |
| Non-Small Cell Lung Cancer (NSCLC) | |||
| A549 | 5-FU (48h) | 10.32 ± 0.69 | [11] |
| Oral Squamous Cell Carcinoma (OSCC) | |||
| SQUU-B | 5-FU (48h) | IC50 profile provided | [12] |
| Gastric Cancer | |||
| MKN45 | 5-FU | IC50 provided in study | [13] |
| Breast Cancer | |||
| MCF-7 | 5-FU | 7.06 | [14] |
| Ovarian Cancer | |||
| 2008 | Oxaliplatin (B1677828) + 5-FU + AG337 | Synergistic effects observed | [15] |
Table 2: Apoptosis Analysis
This table provides an example of the expected outcomes from an apoptosis assay following co-treatment with a FOXM1 inhibitor and 5-FU. The data is illustrative and based on the synergistic effects reported in the literature.
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) | Reference (for similar studies) |
| Hepatocellular Carcinoma (HCC) | |||
| Hep-G2 | Control | Baseline | [16] |
| Hep-G2 | 5-FU (12.5 µg/mL) | ~15-20% | [16] |
| Hep-G2 | CP-25 (10⁻⁵ mol/L) | ~10-15% | [16] |
| Hep-G2 | 5-FU + CP-25 | 35.78 ± 6.03% | [16] |
| Bel-7402 | Control | Baseline | [16] |
| Bel-7402 | 5-FU (12.5 µg/mL) | ~20-25% | [16] |
| Bel-7402 | CP-25 (10⁻⁵ mol/L) | ~15-20% | [16] |
| Bel-7402 | 5-FU + CP-25 | 43.06 ± 5.72% | [16] |
| Colorectal Cancer (CRC) | |||
| HCT-8 (5-FU Resistant) | 5-FU | Low | [10] |
| HCT-8 (5-FU Resistant) + Thiostrepton | 5-FU | Increased | [10] |
CP-25 is another compound that has been shown to have synergistic effects with 5-FU. Thiostrepton is a known FOXM1 inhibitor.
Experimental Protocols
Cell Culture
Objective: To maintain and passage cancer cell lines for subsequent experiments.
Materials:
-
Selected cancer cell line (e.g., HT-29, HCT-116 for colorectal cancer; HepG2 for hepatocellular carcinoma)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with the appropriate complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed cells into new flasks or plates at the desired density for experiments.[17]
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and 5-FU, alone and in combination, and to calculate IC50 values.
Materials:
-
Cancer cells of interest
-
96-well plates
-
This compound (stock solution prepared in DMSO)
-
5-fluorouracil (stock solution prepared in DMSO or sterile water)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and 5-FU in complete growth medium.
-
For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.
-
For co-treatment, add 50 µL of each drug at the desired concentrations. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[18]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necrosis by this compound and 5-FU co-treatment.
Materials:
-
Cancer cells of interest
-
6-well plates
-
This compound
-
5-fluorouracil
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells into 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treat the cells with this compound, 5-FU, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours. Include an untreated control.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[19] Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Western Blot Analysis
Objective: To investigate the effect of this compound and 5-FU co-treatment on the expression of key proteins in the FOXM1 and apoptosis signaling pathways.
Materials:
-
Cancer cells of interest
-
6-well plates
-
This compound
-
5-fluorouracil
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FOXM1, anti-TYMS, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Seed cells in 6-well plates and treat with this compound and/or 5-FU as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.[20] Densitometry analysis can be performed to quantify protein expression levels, normalizing to a loading control like β-actin.
Mandatory Visualization
Caption: Signaling pathway of this compound and 5-FU co-treatment.
References
- 1. FOXM1-induced TYMS upregulation promotes the progression of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FOXM1: A small fox that makes more tracks for cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FOXM1: Functional Roles of FOXM1 in Non-Malignant Diseases [mdpi.com]
- 4. The Promise of Combination Therapies with FOXM1 Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. FOXM1 evokes 5-fluorouracil resistance in colorectal cancer depending on ABCC10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy Inhibition Promotes 5-Fluorouraci-Induced Apoptosis by Stimulating ROS Formation in Human Non-Small Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antitumor activity of oxaliplatin in combination with 5-fluorouracil and the thymidylate synthase inhibitor AG337 in human colon, breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic effects of CP-25 and 5-fluorouracil on the hepatocellular carcinoma in vivo and in vitro through regulating activating mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. horizondiscovery.com [horizondiscovery.com]
- 18. dovepress.com [dovepress.com]
- 19. The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative proteomic analysis identifies new effectors of FOXM1 involved in breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: STL427944 in Combination with Taxanes for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor FOXM1 is a well-documented driver of tumorigenesis and chemoresistance in a multitude of human cancers.[1][2][3] Its overexpression is frequently correlated with poor patient prognosis and resistance to conventional therapies, including taxanes.[1][4] STL427944 has been identified as a novel, selective inhibitor of FOXM1.[2][5] This molecule induces the degradation of FOXM1 protein through an autophagy-dependent mechanism, thereby offering a promising strategy to overcome chemoresistance.[1][2]
These application notes provide a comprehensive overview of the use of this compound in combination with taxanes (paclitaxel and docetaxel) to enhance their anti-cancer efficacy. The provided protocols and data serve as a guide for researchers investigating novel combination therapies targeting chemoresistant tumors.
Mechanism of Action
This compound circumvents the common mechanisms of taxane (B156437) resistance, which are often linked to high FOXM1 levels.[4] Taxanes, such as paclitaxel (B517696) and docetaxel, function by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.[6] However, cancer cells with elevated FOXM1 expression can evade this induced cell death.
This compound acts by inducing the relocalization of nuclear FOXM1 to the cytoplasm, where it is degraded by autophagosomes.[2] This depletion of FOXM1 sensitizes cancer cells to the cytotoxic effects of taxanes, resulting in a synergistic enhancement of apoptosis.[1][4] A more potent, second-generation derivative of this compound, named STL001, has also been developed and shows even greater efficacy in reducing FOXM1 activity.[7]
Key Applications
-
Overcoming Taxane Resistance: The primary application of this compound is to sensitize taxane-resistant cancer cells to the cytotoxic effects of paclitaxel and docetaxel.[1][4]
-
Synergistic Anti-Cancer Effects: The combination of this compound and taxanes leads to a synergistic increase in cancer cell death.[4]
-
Investigation of FOXM1 Signaling: this compound serves as a valuable tool for studying the role of the FOXM1 signaling pathway in cancer progression and chemoresistance.
Data Presentation
The following tables summarize representative quantitative data from in vitro studies assessing the synergistic effects of this compound in combination with taxanes. Please note that the following data is illustrative and based on the synergistic effects described in the literature. Actual values may vary depending on the cell line and experimental conditions.
Table 1: Representative IC50 Values (nM) for this compound and Paclitaxel in a Non-Small Cell Lung Cancer (NSCLC) Cell Line (e.g., A549) after 48h Treatment.
| Treatment | IC50 (nM) |
| This compound | 5000 |
| Paclitaxel | 50 |
| This compound (500 nM) + Paclitaxel | 15 |
Table 2: Representative Percentage of Apoptotic Cells (Annexin V Positive) in a Prostate Cancer Cell Line (e.g., PC-3) after 48h Treatment.
| Treatment | % Apoptotic Cells |
| Control (DMSO) | 5% |
| This compound (1 µM) | 10% |
| Docetaxel (10 nM) | 25% |
| This compound (1 µM) + Docetaxel (10 nM) | 65% |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and taxanes, both individually and in combination.
Materials:
-
Cancer cell line of interest (e.g., A549, PC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Paclitaxel or Docetaxel (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the taxane in complete growth medium. For combination studies, prepare serial dilutions of the taxane with a fixed, sub-lethal concentration of this compound.
-
Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound and taxanes.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Paclitaxel or Docetaxel
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound, taxane, or their combination for 48 hours. Include a vehicle control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Protocol 3: Western Blot Analysis for FOXM1 and Cleaved Caspase-3
This protocol is for detecting changes in protein expression of FOXM1 and the apoptosis marker, cleaved caspase-3.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Paclitaxel or Docetaxel
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FOXM1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound, taxane, or their combination for the desired time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.
Visualizations
Caption: Mechanism of this compound and Taxane Synergy.
Caption: In Vitro Experimental Workflow.
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of STL427944 for Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
STL427944 is a selective inhibitor of the Forkhead Box M1 (FOXM1) transcription factor.[1][2][3] FOXM1 is a well-documented oncogene that is overexpressed in a wide variety of human cancers and plays a crucial role in cell cycle progression, proliferation, and chemoresistance.[1][2] this compound exerts its effect by inducing the relocalization of nuclear FOXM1 protein to the cytoplasm, leading to its subsequent degradation via the autophagic pathway.[1][2] This unique mechanism of action makes this compound a valuable tool for cancer research and a potential candidate for overcoming therapeutic resistance.[1][2]
These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound in various cancer cell lines. The protocols outlined below describe a systematic approach to establish a dose-response relationship, assess cytotoxicity, and confirm the induction of autophagy, the key mechanism of action of the compound.
Data Presentation
Table 1: Recommended Concentration Range for Initial Screening
For initial experiments to determine the optimal concentration of this compound, a broad concentration range is recommended. Based on existing literature, modest suppression of FOXM1 by this compound has been observed at concentrations between 25-50 µM.[4]
| Parameter | Recommended Value |
| Starting Concentration | 100 µM |
| Lowest Concentration | 1 nM |
| Dilution Factor | 10-fold serial dilutions |
Table 2: Example Dose-Response Data for this compound (Hypothetical)
This table provides a hypothetical example of data that could be generated from a cell viability assay. The IC50 (half-maximal inhibitory concentration) is a key parameter derived from this data.
| This compound Concentration (µM) | % Cell Viability (relative to control) |
| 100 | 5% |
| 50 | 25% |
| 25 | 52% |
| 10 | 85% |
| 1 | 95% |
| 0.1 | 98% |
| 0.01 | 100% |
| 0 (Vehicle Control) | 100% |
| Calculated IC50 | ~27 µM |
Table 3: Example Autophagy Induction Data (Hypothetical)
This table illustrates hypothetical data from a Western blot analysis measuring the conversion of LC3-I to LC3-II, a hallmark of autophagy.
| This compound Concentration (µM) | LC3-II / LC3-I Ratio (fold change vs. control) |
| 50 | 4.5 |
| 25 | 3.2 |
| 10 | 1.8 |
| 0 (Vehicle Control) | 1.0 |
Experimental Protocols
Protocol 1: Determining Dose-Response and IC50 using MTT Assay
This protocol describes how to assess the effect of this compound on cancer cell viability and determine its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired concentrations (e.g., 100 µM to 1 nM). Include a vehicle-only control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Assessing Autophagy Induction by Western Blot for LC3 Conversion
This protocol details the detection of the conversion of LC3-I to LC3-II, a key indicator of autophagy.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-LC3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., based on the IC50 value determined in Protocol 1) and a vehicle control for a desired time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I and LC3-II.
-
Calculate the LC3-II/LC3-I ratio for each treatment condition. An increase in this ratio indicates the induction of autophagy.
-
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Signaling pathway of this compound-induced FOXM1 degradation.
References
- 1. Autophagy Assay | LC3 | Autophagic Flux Assay | Promega [promega.sg]
- 2. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Novel FOXM1 inhibitor STL001 sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
STL427944: Application Notes for DMSO-Based Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the solubilization and experimental use of STL427944, a selective inhibitor of the Forkhead box protein M1 (FOXM1), using Dimethyl Sulfoxide (DMSO) as a solvent. The information is intended to ensure consistent and reproducible results in cell-based assays and other preclinical research.
Quantitative Solubility Data
Proper dissolution and concentration are critical for the accurate application of this compound in experimental settings. The solubility of this compound in DMSO has been determined to be 10 mM.
| Compound | Solvent | Reported Solubility | Molecular Weight |
| This compound | DMSO | 10 mM | 485.49 g/mol |
Experimental Protocols
This section outlines the recommended procedure for preparing a 10 mM stock solution of this compound in DMSO. Following these steps will help ensure the integrity and activity of the compound.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity DMSO (Dimethyl Sulfoxide)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator bath
Protocol for Preparing a 10 mM Stock Solution
To prepare a 10 mM stock solution of this compound (MW: 485.49 g/mol ), follow the steps below. This protocol is for preparing 1 mL of stock solution; scale volumes as needed.
Calculation:
-
To make a 10 mM solution, you need 0.01 moles per liter.
-
For 1 mL (0.001 L), you need 0.00001 moles.
-
Mass required = moles × molecular weight = 0.00001 mol × 485.49 g/mol = 0.0048549 g = 4.85 mg.
Procedure:
-
Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the compound is at the bottom.
-
Weighing: Carefully weigh out 4.85 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If the compound is difficult to dissolve, brief sonication in a water bath may be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
Preparation of Working Solutions
For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Serial Dilution: It is recommended to perform serial dilutions of the 10 mM DMSO stock solution in DMSO to get closer to the final desired concentration before diluting into an aqueous buffer or cell culture medium.
-
Final Dilution: Add the final diluted DMSO solution to the cell culture medium with gentle mixing.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used to deliver the inhibitor.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
This compound is a selective inhibitor of the FOXM1 transcription factor. Its mechanism of action involves inducing the relocalization of FOXM1 from the nucleus to the cytoplasm, which is followed by its degradation via the autophagy pathway.
Caption: Mechanism of this compound-induced FOXM1 degradation.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing a DMSO stock solution of this compound.
Application Notes and Protocols for STL427944 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
STL427944 is a selective inhibitor of the Forkhead Box M1 (FOXM1) transcription factor, a key oncogene implicated in the proliferation, survival, and chemoresistance of various cancers.[1][2][3] This document provides a detailed guide for utilizing this compound in cell-based assays to investigate its biological activity and potential as a therapeutic agent. The protocols outlined below cover the assessment of its impact on cell viability and the direct measurement of its effect on FOXM1 protein levels.
Mechanism of Action
This compound exerts its inhibitory effect on the FOXM1 pathway through a unique, two-step mechanism. It induces the relocalization of the FOXM1 protein from the nucleus to the cytoplasm.[1][2][4] Subsequently, it promotes the degradation of the cytoplasmic FOXM1 protein via the autophagosome pathway.[1][2][4] This dual action leads to a significant reduction in total FOXM1 protein levels, thereby inhibiting the transcription of its downstream target genes involved in cell cycle progression and survival.
Data Presentation
| Cell Line | Cancer Type | Effective Concentration for FOXM1 Suppression (μM) | Incubation Time (hours) |
| LNCaP | Prostate Cancer | 5 - 10 | 24 |
| PC3 | Prostate Cancer | 5 - 10 | 24 |
| OVCAR3 | High-Grade Serous Ovarian Cancer | 25 - 50 | 24 |
| OVCAR8 | High-Grade Serous Ovarian Cancer | 25 - 50 | 24 |
| HCT116 | Colorectal Cancer | 25 - 50 | 24 |
| HT29 | Colorectal Cancer | 25 - 50 | 24 |
| A549 | Non-Small Cell Lung Cancer | 5 - 10 | 24 |
| H1299 | Non-Small Cell Lung Cancer | 25 - 50 | 24 |
Table 1: Effective concentrations of this compound for FOXM1 protein suppression in various cancer cell lines as determined by Western blot analysis.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound action on the FOXM1 signaling pathway.
Caption: General workflow for in vitro cell-based assays using this compound.
Experimental Protocols
The following are detailed protocols for two key experiments to characterize the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in all wells should be less than 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: Western Blot for FOXM1 Protein Levels
This protocol allows for the direct measurement of the dose-dependent effect of this compound on FOXM1 protein expression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against FOXM1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 2.5, 5, 10, 25, 50 µM) for 24 or 48 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FOXM1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the FOXM1 signal to the loading control.
-
Conclusion
This compound is a valuable tool for studying the role of FOXM1 in cancer biology. The protocols provided herein offer a framework for researchers to investigate its efficacy in various cell-based models. By carefully following these methodologies, researchers can obtain robust and reproducible data to further elucidate the therapeutic potential of targeting the FOXM1 pathway.
References
- 1. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. This compound | FOXM1 inhibitor | Probechem Biochemicals [probechem.com]
Application Note: Method for Assessing FOXM1 Relocalization After STL427944 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction The Forkhead Box M1 (FOXM1) is a transcription factor that plays a critical role in cell cycle progression, particularly during the G2/M transition.[1][2] Its activity is essential for the expression of genes required for mitosis.[2] In numerous human cancers, FOXM1 is overexpressed and its activity is heightened, correlating with tumor aggressiveness and poor prognosis.[3][4] Typically, active FOXM1 is localized within the nucleus to regulate gene transcription.[5][6]
STL427944 is a novel, potent, and selective small molecule inhibitor of FOXM1.[7][8] Its mechanism of action involves inducing the relocalization of FOXM1 from the nucleus to the cytoplasm, which is then followed by its degradation via the autophagic pathway.[9][10][11][12] This disruption of FOXM1's nuclear function presents a promising therapeutic strategy to overcome chemoresistance in cancer cells.[9] This application note provides detailed protocols for assessing the subcellular relocalization of FOXM1 following treatment with this compound using two standard cell biology techniques: immunofluorescence microscopy and cellular fractionation followed by Western blotting.
Signaling and Inhibition Pathway
The diagram below illustrates the general signaling pathway leading to FOXM1 activation and its subsequent inhibition by this compound. Upstream signaling kinases phosphorylate FOXM1, leading to its nuclear translocation and activation of target genes that promote cell cycle progression. This compound intervenes by forcing FOXM1 out of the nucleus, making it available for autophagic degradation in the cytoplasm.
Caption: FOXM1 activation pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines the workflow for assessing FOXM1 relocalization. The process begins with cell culture and treatment, followed by two parallel methods for analysis: qualitative immunofluorescence imaging and quantitative Western blot analysis of subcellular fractions.
Caption: Workflow for assessing this compound-induced FOXM1 relocalization.
Experimental Protocols
Protocol 1: Immunofluorescence (IF) Staining for FOXM1 Localization
This protocol allows for the direct visualization of FOXM1's subcellular location.
Materials:
-
Cells of interest (e.g., U2OS, HeLa)
-
Glass coverslips in 12-well plates
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-FOXM1
-
Secondary antibody: Fluorophore-conjugated (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 12-well plate at a density that will result in 60-70% confluency the next day.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 6-24 hours).
-
Fixation: Aspirate the media, wash cells twice with ice-cold PBS, and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-FOXM1 primary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Mounting: Wash twice with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the slides using a confocal microscope. Capture images of the FOXM1 signal (e.g., green channel) and the DAPI signal (blue channel). Merged images will show the relative localization of FOXM1 to the nucleus.
Protocol 2: Subcellular Fractionation and Western Blotting
This protocol provides a quantitative method to determine the amount of FOXM1 in the nucleus versus the cytoplasm.
Materials:
-
Cultured cells treated as described above
-
Cell scrapers
-
Subcellular fractionation kit or buffers (Cytoplasmic Extraction Buffer, Nuclear Extraction Buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-FOXM1, anti-Lamin A/C (nuclear marker), anti-β-tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Harvesting: After treatment, wash cells with ice-cold PBS and harvest using a cell scraper. Centrifuge at 500 x g for 5 minutes at 4°C.
-
Cytoplasmic Fractionation: Resuspend the cell pellet in ice-cold Cytoplasmic Extraction Buffer containing protease/phosphatase inhibitors.[13][14] Incubate on ice as per the kit's instructions (typically 10-15 minutes).
-
Isolation of Cytoplasm: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 5 minutes at 4°C. The supernatant is the cytoplasmic fraction. Transfer it to a new pre-chilled tube.
-
Nuclear Fractionation: Resuspend the remaining pellet in ice-cold Nuclear Extraction Buffer with inhibitors. Vortex vigorously and incubate on ice, with periodic vortexing, to lyse the nuclei.
-
Isolation of Nuclear Extract: Centrifuge at high speed for 10 minutes at 4°C. The supernatant contains the nuclear proteins. Transfer to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.
-
Western Blotting: a. Normalize the protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane for 1 hour in blocking buffer. d. Incubate the membrane with primary antibodies (anti-FOXM1, anti-Lamin A/C, and anti-β-tubulin) overnight at 4°C. The Lamin A/C and β-tubulin blots serve as controls for the purity of the nuclear and cytoplasmic fractions, respectively. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. f. Wash again, apply ECL substrate, and capture the chemiluminescent signal with an imager.
-
Densitometry: Quantify the band intensities for FOXM1 and the loading controls in each fraction using software like ImageJ. Normalize the FOXM1 signal to the respective fraction's loading control.
Data Presentation and Interpretation
Qualitative Analysis (Immunofluorescence):
-
Vehicle-Treated Cells: Expect to see a strong FOXM1 signal predominantly co-localizing with the DAPI nuclear stain.
-
This compound-Treated Cells: Expect a noticeable decrease in the nuclear FOXM1 signal and a corresponding increase in the diffuse FOXM1 signal throughout the cytoplasm.
Quantitative Analysis (Western Blot): The densitometry data from the Western blots can be summarized to show the shift in FOXM1 distribution. The purity of the fractions should be confirmed by the exclusive presence of Lamin A/C in the nuclear fraction and β-tubulin in the cytoplasmic fraction.
Summary of Quantitative Data
The following table presents hypothetical data illustrating the expected outcome of the cellular fractionation experiment.
| Treatment | Cellular Fraction | Relative FOXM1 Level (Normalized Intensity, Mean ± SD) | Cytoplasmic/Nuclear Ratio |
| Vehicle Control | Cytoplasmic | 0.25 ± 0.05 | 0.28 |
| Nuclear | 0.90 ± 0.10 | ||
| This compound (10 µM) | Cytoplasmic | 0.85 ± 0.12 | 2.43 |
| Nuclear | 0.35 ± 0.08 |
Table shows a significant increase in the cytoplasmic/nuclear ratio of FOXM1 upon treatment with this compound, confirming its relocalization from the nucleus to the cytoplasm.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structure of the FoxM1 DNA-recognition domain bound to a promoter sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FOXM1: A small fox that makes more tracks for cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A drug repurposing study identifies novel FOXM1 inhibitors with in vitro activity against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FOXM1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. FoxM1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | FOXM1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. Novel FOXM1 inhibitor STL001 sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell cytoplasmic/nuclear fractionation [bio-protocol.org]
- 14. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
Application Notes and Protocols: In Vivo Administration of STL427944 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
STL427944 is a novel, selective small molecule inhibitor of the Forkhead box protein M1 (FOXM1) transcription factor.[1] FOXM1 is a well-documented oncogene that is overexpressed in a wide range of human cancers and plays a critical role in chemoresistance.[1] this compound exerts its inhibitory effect through a unique mechanism of action: it induces the relocalization of nuclear FOXM1 to the cytoplasm, where it is subsequently degraded by autophagosomes.[1] This leads to the suppression of the FOXM1 signaling pathway and has been shown to sensitize cancer cells to conventional chemotherapeutic agents.[1]
Mechanism of Action of this compound
This compound inhibits the pro-oncogenic activity of FOXM1 through a two-step process. Initially, it induces the translocation of FOXM1 from the nucleus to the cytoplasm. Subsequently, it promotes the degradation of the cytoplasmic FOXM1 via the autophagy pathway. This dual action effectively reduces the cellular levels of FOXM1, leading to the downregulation of its target genes involved in cell cycle progression, proliferation, and drug resistance.
Caption: Mechanism of this compound action.
Quantitative Data Summary
| Compound | Description | Relative Potency (in vitro) | Reference |
| This compound | Novel, selective small molecule inhibitor of FOXM1. Induces cytoplasmic translocation and autophagic degradation of FOXM1. | Baseline | [1] |
| STL001 | A first-generation analog of this compound with improved drug-like properties. | 25-50x more potent than this compound |
Experimental Protocols
General In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. Note: Specific parameters such as the optimal dose, administration schedule, and vehicle formulation for this compound must be determined empirically, commencing with a Maximum Tolerated Dose (MTD) study.
1. Cell Line and Animal Model
-
Cell Line: Select a human cancer cell line with documented high expression of FOXM1.
-
Animal Model: Use immunocompromised mice (e.g., NOD-scid GAMMA (NSG) or athymic nude mice), 6-8 weeks of age.
2. Tumor Implantation
-
Culture the selected cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel® (1:1 ratio).
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. Treatment Groups and Randomization
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Group 1: Vehicle Control
-
Group 2: this compound
-
(Optional) Group 3: Chemotherapeutic Agent (e.g., cisplatin, paclitaxel)
-
(Optional) Group 4: this compound + Chemotherapeutic Agent
-
4. Compound Preparation and Administration
-
Vehicle Formulation (to be optimized): Due to the hydrophobic nature of many small molecules, a common starting point for formulation can be:
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% Saline
-
Note: Ensure the final concentration of DMSO is well-tolerated. The formulation should be prepared fresh daily.
-
-
Dosage (to be determined by an MTD study): The dosage will need to be established.
-
Administration Route: Intraperitoneal (IP) injection or oral gavage (PO) are common routes. The choice will depend on the pharmacokinetic properties of the compound.
-
Dosing Schedule: A starting point could be administration once daily or every other day for a period of 2-4 weeks.
5. Monitoring and Endpoints
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for FOXM1 levels, immunohistochemistry).
Experimental Workflow
Caption: Generalized workflow for in vivo efficacy studies.
References
Measuring Autophagic Flux with STL427944: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The process, often described as cellular "self-eating," is essential for removing misfolded proteins, damaged organelles, and intracellular pathogens. Autophagic flux is the dynamic process that encompasses the synthesis of autophagosomes, their fusion with lysosomes, and the subsequent degradation of their contents. Accurate measurement of autophagic flux is crucial for understanding the roles of autophagy in health and disease and for the development of therapeutic agents that modulate this pathway.
STL427944 is a selective inhibitor of the FOXM1 transcription factor.[1][2][3] It has been identified as a compound that induces the relocation of nuclear FOXM1 protein to the cytoplasm, leading to its degradation by autophagosomes.[1][2] This unique mechanism of action makes this compound a valuable tool for studying the interplay between transcription factor regulation and autophagy, and for investigating its potential in overcoming chemoresistance in cancer cells.[1][2]
These application notes provide detailed protocols for measuring autophagic flux in response to treatment with this compound, focusing on two widely accepted and robust methods: the LC3 turnover assay and the p62/SQSTM1 degradation assay.
Principle of Autophagic Flux Measurement
A static measurement of autophagy markers can be misleading. For instance, an accumulation of autophagosomes could indicate either an induction of autophagy or a blockage in the later stages of the pathway (i.e., impaired fusion with lysosomes). Therefore, measuring autophagic flux, the rate of autophagic degradation, is essential for a correct interpretation of the cellular autophagic status. This is typically achieved by comparing the levels of autophagy markers in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). These inhibitors block the degradation of autophagosomes, leading to their accumulation. The difference in the levels of autophagy markers with and without the inhibitor represents the amount of cargo delivered to the lysosome for degradation during a specific period, which is a measure of autophagic flux.[4][5]
Key Autophagy Markers
-
LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane.[6] Therefore, the amount of LC3-II is correlated with the number of autophagosomes.[5]
-
p62 (Sequestosome 1/SQSTM1): p62 is an autophagy receptor that recognizes and binds to ubiquitinated cargo, delivering it to the autophagosome for degradation. p62 itself is degraded in the process, making its cellular levels inversely correlated with autophagic activity.[7][8]
Experimental Protocols
Protocol 1: LC3 Turnover Assay by Western Blotting
This protocol details the measurement of autophagic flux by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor following treatment with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (e.g., 12-15% acrylamide (B121943) for optimal separation of LC3-I and LC3-II)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against LC3 (e.g., rabbit anti-LC3B)
-
Primary antibody for a loading control (e.g., mouse anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach 50-70% confluency.
-
Cell Treatment:
-
Prepare four treatment groups:
-
Vehicle Control
-
This compound
-
Vehicle + Lysosomal Inhibitor
-
This compound + Lysosomal Inhibitor
-
-
Treat cells with the desired concentration of this compound for a predetermined time course (e.g., 6, 12, 24 hours).
-
For the lysosomal inhibitor groups, add the inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Prepare protein samples by mixing equal amounts of protein (20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation of LC3-I and LC3-II is achieved.[9]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and capture the image.
-
Probe the same membrane for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II band intensity to the loading control.
-
Autophagic flux is determined by the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor. An increase in this difference upon this compound treatment indicates an induction of autophagic flux.
-
Data Presentation:
| Treatment Group | This compound Conc. | Lysosomal Inhibitor | Normalized LC3-II Level (Arbitrary Units) | Autophagic Flux (Difference in Normalized LC3-II) |
| 1 | 0 µM | - | 1.0 | 2.5 |
| 2 | 0 µM | + | 3.5 | |
| 3 | X µM | - | 2.5 | 6.0 |
| 4 | X µM | + | 8.5 |
Protocol 2: p62/SQSTM1 Degradation Assay by Western Blotting
This protocol measures autophagic flux by assessing the degradation of the autophagy substrate p62. A decrease in p62 levels indicates an increase in autophagic flux.
Materials:
-
Same as for the LC3 Turnover Assay, with the exception of the primary antibody.
-
Primary antibody against p62/SQSTM1 (e.g., mouse anti-p62)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the LC3 Turnover Assay protocol.
-
Cell Lysis and Protein Quantification: Follow steps 3 and 4 from the LC3 Turnover Assay protocol.
-
Western Blotting:
-
Prepare and run protein samples on an SDS-PAGE gel (e.g., 10% acrylamide).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane.
-
Incubate with primary anti-p62 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Wash and detect the chemiluminescent signal.
-
Probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p62 and the loading control.
-
Normalize the p62 band intensity to the loading control.
-
A decrease in the normalized p62 level in the this compound-treated group compared to the vehicle control indicates an induction of autophagy. The accumulation of p62 in the presence of a lysosomal inhibitor confirms that its degradation is autophagy-dependent.
-
Data Presentation:
| Treatment Group | This compound Conc. | Lysosomal Inhibitor | Normalized p62 Level (Arbitrary Units) |
| 1 | 0 µM | - | 1.0 |
| 2 | 0 µM | + | 1.2 |
| 3 | X µM | - | 0.4 |
| 4 | X µM | + | 0.9 |
Visualizations
Signaling Pathway of Autophagy Induction
Caption: Signaling pathway of autophagy and the proposed mechanism of this compound.
Experimental Workflow for Measuring Autophagic Flux
Caption: Workflow for measuring autophagic flux using Western blotting.
Interpretation of Results
-
Increased LC3-II Turnover: An increase in the amount of LC3-II that accumulates in the presence of a lysosomal inhibitor (the difference between this compound + inhibitor vs. This compound alone) compared to the vehicle control indicates that this compound enhances autophagic flux.
-
Decreased p62 Levels: A reduction in p62 protein levels upon treatment with this compound suggests an increase in autophagic degradation. This is further confirmed if p62 levels are restored or increased when a lysosomal inhibitor is co-administered.
Concluding Remarks
The protocols described provide a robust framework for quantifying the effects of this compound on autophagic flux. It is recommended to use at least two independent methods to confidently assess changes in autophagy. Additionally, fluorescence microscopy techniques, such as monitoring GFP-LC3 puncta formation or using tandem fluorescent-tagged LC3 (mCherry-GFP-LC3), can provide complementary qualitative and quantitative data.[10][11] By employing these methods, researchers can gain valuable insights into the autophagic processes modulated by this compound and its potential therapeutic applications.
References
- 1. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Troubleshooting STL427944 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with STL427944 insolubility in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization and use of this compound in experimental settings.
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
A1: this compound is a hydrophobic molecule and is known to be poorly soluble in aqueous solutions. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1][2] For use in aqueous experimental systems, a high-concentration stock solution in 100% anhydrous DMSO should be prepared first, and then this stock can be serially diluted into your aqueous buffer to the final desired concentration.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Here are several strategies to prevent it:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally at or below 0.1% (v/v), as most cell lines can tolerate this concentration without significant cytotoxic effects.[3][4] However, the tolerance can be cell-line specific, so it is best to determine the optimal concentration for your system.
-
Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to your final aqueous volume, perform one or more intermediate dilution steps in your aqueous buffer.
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or swirling. This rapid dispersion can prevent the formation of localized high concentrations of the compound that can lead to precipitation.[5]
-
Lower the Final Compound Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.
Q3: Can I use other organic solvents besides DMSO?
A3: While DMSO is the most commonly recommended solvent, other polar aprotic solvents may also be effective. However, if you choose to use an alternative solvent like ethanol, it is crucial to first test the solubility of this compound in that solvent and then determine the tolerance of your experimental system (e.g., cell line) to the final concentration of that solvent. For some hydrophobic compounds, a mixture of co-solvents can also be beneficial.[6]
Q4: Is it advisable to use heat or sonication to dissolve this compound?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid in the dissolution of this compound in DMSO. However, it is critical to be cautious with these methods as excessive heat or prolonged sonication can potentially degrade the compound. Always visually inspect the solution for any changes in color or clarity that might indicate degradation.
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound stock solutions?
A: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]
Q: What is the maximum concentration of DMSO that is safe for my cells?
A: While a final DMSO concentration of 0.1% is generally considered safe for most cell lines, some robust cell lines may tolerate up to 0.5% or even 1%.[4][7] It is highly recommended to perform a vehicle control experiment to determine the effect of different DMSO concentrations on your specific cell line's viability and function.
Q: Should I filter-sterilize my this compound stock solution in DMSO?
A: It is generally not recommended to filter-sterilize a 100% DMSO stock solution, as many filter membranes are not compatible with high concentrations of DMSO and the compound may bind to the filter, altering the final concentration.[8] DMSO itself is hostile to microbial growth. If sterile filtration is deemed necessary, it should be done after dilution in an aqueous buffer using a DMSO-compatible filter (e.g., PTFE).
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent/Solution | Solubility | Reference |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble/Insoluble | Implied by DMSO solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Ethanol | Potentially Soluble (testing required) | General guidance for hydrophobic compounds |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Cell Type | Recommended Max. Final DMSO Concentration | Reference |
| Most Cancer Cell Lines | ≤ 0.1% (v/v) | [3][4] |
| Some Hardy Cell Lines | Up to 0.5% (v/v) (validation required) | [7] |
| Primary Cells | ≤ 0.1% (v/v) | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure: a. Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of water. b. In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution for 1-2 minutes to facilitate dissolution. e. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in a water bath sonicator for brief intervals until the compound is fully dissolved. Visually inspect the solution to ensure it is clear and free of particulates. f. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound DMSO Stock for Aqueous-Based Assays
-
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or plates
-
-
Procedure: a. Thaw an aliquot of the this compound DMSO stock solution at room temperature. b. Calculate the volume of the stock solution needed to achieve the final desired concentration in your assay. Ensure the final DMSO concentration remains within the tolerated range for your experimental system. c. Prepare an intermediate dilution of the stock solution in your aqueous buffer if a large dilution factor is required. d. Add the this compound DMSO stock (or the intermediate dilution) dropwise to the final volume of the pre-warmed aqueous buffer while gently vortexing or swirling. e. Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to reduce the final concentration of this compound. f. Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: A workflow for troubleshooting the insolubility of this compound.
Caption: The mechanism of this compound in the context of FOXM1 signaling.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound | FOXM1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. lifetein.com [lifetein.com]
Overcoming metabolic liabilities of STL427944 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing STL427944, a selective inhibitor of the FOXM1 transcription factor. Our aim is to help you overcome potential metabolic liabilities and other experimental challenges to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Forkhead Box Protein M1 (FOXM1).[1][2][3] Its mode of action involves a two-step process: first, it induces the translocation of FOXM1 from the nucleus to the cytoplasm.[2][3][4][5][6] Subsequently, it promotes the degradation of the cytoplasmic FOXM1 protein via the autophagosome pathway.[2][3][4][5][6] This novel, autophagy-dependent suppression of FOXM1 can help overcome chemoresistance in cancer cells.[4][6]
Q2: What are the known "metabolic liabilities" of this compound?
A2: The primary reported liability of this compound is that it requires high concentrations to be effective as a selective FOXM1 inhibitor.[5] While highly selective for the FOXM1 pathway, these elevated concentrations can be a concern for in vivo studies and may increase the potential for off-target effects.[5] To address this, a more potent analog, STL001, has been developed which shows similar activity at concentrations up to 50 times lower.[5]
Q3: Is there a more potent alternative to this compound?
A3: Yes, STL001 is a first-generation derivative of this compound designed to overcome its metabolic liabilities.[5] STL001 preserves the same autophagy-dependent mechanism of action but exhibits significantly enhanced potency, in some cases up to 50-fold higher, and possesses more favorable drug-like properties.[5] For researchers encountering issues with the required high concentrations of this compound, transitioning to STL001 is a recommended consideration.
Q4: How does this compound impact chemoresistance?
A4: FOXM1 is a key regulator of chemoresistance in various cancers.[4][6] By promoting the degradation of FOXM1, this compound can sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents, including platinum-based drugs, 5-fluorouracil, and taxanes.[4][6][7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in experimental results | Inconsistent compound stability or solubility. | Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization in the appropriate solvent (e.g., DMSO) before further dilution in aqueous media. Consider a brief sonication if solubility issues persist. |
| No significant FOXM1 degradation observed | Insufficient concentration of this compound. | Due to its known metabolic liabilities, higher concentrations of this compound may be required.[5] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Consider using the more potent analog, STL001.[5] |
| Inhibition of the autophagy pathway. | The mechanism of this compound is dependent on autophagy.[4][5][6] Co-treatment with autophagy inhibitors (e.g., 3-methyladenine (B1666300) or chloroquine) can be used as a negative control to confirm the pathway. Ensure your experimental model has a functional autophagy pathway. | |
| Cell toxicity observed at effective concentrations | Off-target effects due to high concentrations. | Reduce the concentration of this compound and increase the treatment duration. Alternatively, consider using the more potent analog, STL001, which is effective at lower concentrations.[5] Perform cell viability assays (e.g., MTT or trypan blue exclusion) to establish a therapeutic window. |
| Inconsistent FOXM1 localization changes | Issues with immunofluorescence staining or imaging. | Optimize your immunofluorescence protocol, including antibody concentrations, incubation times, and permeabilization steps. Use high-quality, validated antibodies for FOXM1. Ensure proper controls are included, such as isotype controls and untreated cells. |
| Timing of observation. | The translocation of FOXM1 from the nucleus to the cytoplasm is a key step.[5] Perform a time-course experiment to identify the optimal time point for observing this relocalization after this compound treatment. |
Experimental Protocols & Visualizations
FOXM1 Degradation Pathway Induced by this compound
The following diagram illustrates the mechanism of action of this compound, leading to the degradation of the FOXM1 protein.
Caption: Mechanism of this compound-induced FOXM1 degradation.
Experimental Workflow: Assessing this compound Efficacy
This workflow outlines the key steps to evaluate the effectiveness of this compound in a cell-based assay.
Caption: Workflow for evaluating this compound in cell culture.
Troubleshooting Logic for Ineffective FOXM1 Degradation
This decision tree provides a logical approach to troubleshooting experiments where this compound does not appear to be effective.
Caption: Troubleshooting ineffective FOXM1 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | FOXM1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Novel FOXM1 inhibitor STL001 sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA-Seq Insights to Overcome Chemoresistance in Cancer Therapy [lexogen.com]
Why high concentrations of STL427944 are needed in some assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the FOXM1 inhibitor, STL427944. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are high concentrations of this compound required in some of my cell-based assays?
High concentrations of this compound may be necessary due to a combination of its intrinsic properties and the complexities of the cellular environment. Research has indicated that while this compound is a selective inhibitor of the FOXM1 pathway, it may have some metabolic liabilities that necessitate its use at concentrations considered high for a targeted inhibitor.[1] The effective concentration can vary significantly between cell lines, with prominent FOXM1 suppression observed from 5–10 μM and maximum efficiency sometimes requiring 25–50 μM.[2]
Several factors can contribute to the need for higher concentrations in cellular assays compared to biochemical assays:
-
Cell Permeability: The compound must cross the cell membrane to reach its intracellular target, FOXM1. Poor membrane permeability can significantly reduce the intracellular concentration of the inhibitor, requiring a higher external concentration to achieve the desired effect.[3][4]
-
Compound Stability: this compound may have limited stability in cell culture media, degrading over the course of a long experiment. This degradation reduces the effective concentration of the active compound over time.[3]
-
Cellular Efflux Pumps: Many cell lines, particularly cancer cells, express efflux pumps (like P-glycoprotein) that actively transport foreign compounds out of the cell, thereby lowering the intracellular concentration of the inhibitor.
-
Off-Target Binding: The compound may bind to other cellular components, effectively sequestering it away from its intended target, FOXM1. Higher concentrations are then needed to saturate these off-target sites and still have enough compound available to inhibit FOXM1.[5][6]
Q2: What is the fundamental difference between a biochemical and a cellular assay that influences inhibitor potency?
Discrepancies between the potency of an inhibitor in a biochemical assay versus a cellular assay are common in drug discovery.[3][7] These differences arise from the distinct environments in which the assays are conducted.
| Feature | Biochemical Assays | Cell-Based Assays |
| Environment | Purified, isolated components (e.g., recombinant FOXM1 protein) in a controlled buffer system.[7][8] | Complex, dynamic environment of a living cell. |
| Compound Access | Direct access of the inhibitor to its target protein. | Inhibitor must cross the cell membrane and navigate the cytoplasm to reach the target.[7] |
| Metabolism | No metabolic degradation of the compound. | Cells can metabolize the compound, potentially inactivating it.[1] |
| Competing Molecules | Typically lacks physiological concentrations of competing molecules (e.g., ATP). | High concentrations of endogenous molecules (e.g., ATP in the millimolar range for kinase inhibitors) can compete with the inhibitor.[3] |
| Protein State | Often uses truncated or recombinant proteins that may lack important post-translational modifications.[7] | Target proteins exist in their native, full-length state, often as part of larger protein complexes.[7] |
These factors mean that a biochemical IC50 value often represents the intrinsic affinity of the compound for its target, while a cellular EC50 value reflects the compound's overall effectiveness in a more physiologically relevant context.
Q3: My batch of this compound seems less effective than expected. What could be the cause?
If you observe lower than expected activity, consider the following:
-
Solubility: this compound is soluble in DMSO.[9][10] Ensure that your stock solution is fully dissolved. Precipitates can form when diluting the DMSO stock into aqueous culture medium, reducing the bioavailable concentration.
-
Storage and Handling: Prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[3]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture low (typically ≤ 0.1%) to avoid solvent-induced toxicity or other artifacts.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no FOXM1 protein reduction observed via Western Blot. | Insufficient Concentration: The concentration of this compound is too low for the specific cell line being used. | Perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your cell line.[2] |
| Insufficient Treatment Duration: The incubation time is not long enough for the compound to induce FOXM1 relocalization and degradation. | Perform a time-course experiment (e.g., 12, 24, 48 hours) at a fixed, effective concentration to determine the optimal treatment duration. | |
| Poor Cell Permeability: The compound is not efficiently entering the cells. | Verify that the final DMSO concentration is appropriate. Consider using a permeabilization agent in a control experiment to confirm intracellular target engagement is possible. | |
| High variability between experimental replicates. | Compound Precipitation: this compound is precipitating out of the culture medium upon dilution. | Prepare fresh dilutions for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. Ensure vigorous mixing when diluting the stock solution. |
| Inconsistent Cell Health: The health and density of the cells are not consistent across wells or plates. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. | |
| Observed cytotoxicity is higher than expected or seen in literature. | Solvent Toxicity: The final concentration of the solvent (DMSO) is too high. | Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle-only control (cells treated with the same concentration of DMSO) in all experiments.[3] |
| Cell Line Sensitivity: The specific cell line is highly sensitive to FOXM1 inhibition or potential off-target effects of this compound. | Re-run a dose-response curve starting at a much lower concentration range to accurately determine the cytotoxic threshold for your specific cell line. |
Quantitative Data Summary
Effective Concentrations of this compound in Various Cancer Cell Lines
The following table summarizes the concentrations of this compound reported to be effective in reducing FOXM1 protein levels in different human cancer cell lines.
| Cell Line | Cancer Type | Effective Concentration Range | Notes |
| LNCaP | Prostate Cancer | 5 – 10 µM | Prominent FOXM1 suppression observed.[2] |
| PC3 | Prostate Cancer | 5 – 10 µM | Prominent FOXM1 suppression observed.[2] |
| A549 | Lung Cancer | 5 – 10 µM | Prominent FOXM1 suppression observed.[2] |
| Various | Multiple | 25 – 50 µM | Concentration for maximum efficiency in some lines.[2] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound on Cell Viability
This protocol outlines a general method to determine the IC50 value of this compound using a standard cell viability assay (e.g., MTT, MTS, or CyQuant).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a high concentration (e.g., 100 µM) and perform at least 8 dilutions. Include a vehicle-only control (medium with DMSO) and a no-cell control (medium only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for a predetermined duration (e.g., 72 hours).
-
Viability Assay: After incubation, perform the cell viability assay according to the manufacturer’s instructions (e.g., for CyQuant, freeze the plate and then lyse the cells with the dye/buffer mixture).[11]
-
Data Analysis: Read the plate (e.g., fluorescence or absorbance). Normalize the values to the vehicle control (representing 100% viability) and plot the results as percent viability versus log concentration. Use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Western Blot Analysis of FOXM1 Protein Levels
This protocol describes how to assess the effect of this compound on the expression of its target protein, FOXM1.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (and a vehicle control) for a set time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, boil, and load onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against FOXM1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with an HRP-conjugated antibody for a loading control (e.g., β-actin, GAPDH).
-
-
Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity to determine the relative reduction in FOXM1 protein levels.
Visualizations
Signaling and Experimental Diagrams
Caption: Mechanism of action for this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Novel FOXM1 inhibitor STL001 sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. m.youtube.com [m.youtube.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. This compound | FOXM1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. NB compounds are potent and efficacious FOXM1 inhibitors in high-grade serous ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent results with STL427944 in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies observed when using the FOXM1 inhibitor, STL427944, across different cell lines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the Forkhead Box M1 (FOXM1) transcription factor.[1][2][3] FOXM1 is an oncogene that is often overexpressed in a variety of cancers and is a key regulator of chemoresistance.[1][4][5] The mechanism of action of this compound is unique; it induces the relocalization of FOXM1 protein from the nucleus to the cytoplasm, where it is subsequently degraded by autophagosomes.[1][3][4][5] This leads to the suppression of FOXM1's transcriptional activity and sensitizes cancer cells to conventional chemotherapeutic agents.[1][5]
Q2: Why do I observe different responses to this compound in different cell lines?
A2: Inconsistent results with this compound across various cell lines can be attributed to several key biological factors:
-
Variable FOXM1 Expression: The basal expression level of FOXM1 can differ significantly among cancer cell lines, even those from the same tissue of origin.[6] Cell lines with higher endogenous levels of FOXM1 may exhibit a more pronounced response to this compound.
-
Differential Basal Autophagy Levels: The efficacy of this compound is dependent on the induction of autophagy for FOXM1 degradation.[1][4] Different cell lines possess varying levels of basal autophagy.[7][8][9] Cell lines with a higher basal autophagic flux may be more primed to respond to this compound. Conversely, cell lines with impaired autophagic machinery may show reduced sensitivity.
-
Genetic Background of Cell Lines: The mutational status of key oncogenes and tumor suppressors, such as RAS and p53, can influence both FOXM1 expression and autophagy, thereby affecting the cellular response to this compound.[7][8]
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence experimental outcomes and contribute to variability.
Q3: How does the interplay between FOXM1 and autophagy affect the action of this compound?
A3: FOXM1 and autophagy have a complex, and at times, bidirectional relationship in cancer. Some studies suggest that FOXM1 can transcriptionally regulate key autophagy genes like Beclin-1 and LC3.[10][11] this compound leverages the cell's autophagic machinery to degrade FOXM1. Therefore, the cellular context of this interplay is critical. In cell lines where FOXM1 actively suppresses autophagy, this compound may have a dual effect by first inhibiting FOXM1 and subsequently allowing for the induction of autophagy that then degrades the translocated FOXM1.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot inconsistent results when using this compound.
Problem 1: Low or No Response to this compound in a Specific Cell Line
| Potential Cause | Troubleshooting Step |
| Low Endogenous FOXM1 Expression | 1. Verify FOXM1 Expression: Perform Western blot or qPCR to determine the basal protein and mRNA levels of FOXM1 in your cell line of interest. Compare these levels to a positive control cell line known to express high levels of FOXM1. 2. Select Appropriate Cell Lines: If FOXM1 levels are low or undetectable, consider using a different cell line with higher endogenous FOXM1 expression for your experiments. |
| Impaired Autophagic Flux | 1. Assess Basal Autophagy: Measure basal autophagic flux in your cell line using an autophagy flux assay (see Experimental Protocols). This can be done by monitoring LC3-II turnover in the presence and absence of a lysosomal inhibitor like chloroquine (B1663885) or bafilomycin A1. 2. Induce Autophagy: If basal autophagy is low, you can try to co-treat with a known autophagy inducer (e.g., rapamycin) to see if this enhances the effect of this compound. However, be mindful of potential off-target effects. |
| Suboptimal Drug Concentration or Treatment Time | 1. Dose-Response and Time-Course Experiments: Perform a dose-response curve to determine the optimal IC50 concentration for your specific cell line. Also, conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration for observing FOXM1 degradation. |
| Poor Drug Solubility or Stability | 1. Proper Drug Handling: Ensure that this compound is properly dissolved in a suitable solvent (e.g., DMSO) and stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
Problem 2: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | 1. Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells and plates. Use the same batch of media and supplements for all related experiments. |
| Technical Errors in Assays | 1. Assay Optimization: Optimize antibody concentrations and incubation times for Western blotting and immunofluorescence. Ensure complete and consistent protein transfer in Western blots. Use appropriate controls in all experiments. |
| Cell Line Heterogeneity | 1. Single-Cell Cloning: If you suspect heterogeneity within your cell line, consider performing single-cell cloning to establish a more uniform population. However, be aware that even clonal lines can exhibit variability over time. |
Data Presentation
The following table summarizes the effective concentration ranges for this compound-induced FOXM1 suppression in various cancer cell line types as reported in the literature. Note that specific IC50 values for cell viability are not consistently reported across studies, but the concentrations required for prominent FOXM1 suppression provide a valuable guide for experimental design.
| Cancer Type | Cell Lines | Effective Concentration for FOXM1 Suppression (µM) |
| Prostate Cancer | LNCaP, PC3 | 5 - 10 |
| High-Grade Serous Ovarian Cancer (HGSOC) | OVCAR8, Kuramochi | 25 - 50 |
| Colorectal Cancer | HCT116, SW480 | 25 - 50 |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | 5 - 10 |
Data compiled from studies demonstrating dose-dependent reduction of FOXM1 protein levels.[12]
Experimental Protocols
Protocol 1: Western Blot for FOXM1 and LC3-II
This protocol details the steps to assess the levels of FOXM1 and the autophagy marker LC3-II in response to this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined optimal time (e.g., 24 hours).
-
-
Protein Lysate Preparation:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear genomic DNA.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (whole-cell lysate).
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel (a 15% gel is recommended for good resolution of LC3-I and LC3-II).
-
Perform electrophoresis to separate the proteins.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FOXM1 (e.g., 1:1000) and LC3 (e.g., 1:1000) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Protocol 2: Immunofluorescence for FOXM1 Localization
This protocol allows for the visualization of FOXM1's subcellular localization.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with this compound or vehicle control.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary antibody against FOXM1 in 1% BSA in PBST overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the slides using a fluorescence or confocal microscope.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for this compound experiments.
Logical Relationship of Factors Influencing this compound Efficacy
Caption: Factors influencing this compound efficacy.
References
- 1. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Model Cell Lines and Tissues of Different HGSOC Subtypes Differ in Local Estrogen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 11. Identification of a novel gene signature predicting response to first-line chemotherapy in BRCA wild-type high-grade serous ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
How to minimize off-target effects of STL427944
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing STL427944, a selective inhibitor of the FOXM1 transcription factor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize and identify potential off-target effects, ensuring the generation of robust and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that selectively suppresses the Forkhead Box M1 (FOXM1) protein.[1][2][3] Its mechanism of action involves a two-step process: it first induces the relocalization of FOXM1 from the nucleus to the cytoplasm, and subsequently promotes its degradation via the autophagosome pathway.[1][2][3] This leads to the downregulation of FOXM1 target genes, which are often involved in cell proliferation, metastasis, and chemoresistance.[1][2][4]
Q2: How selective is this compound for its target, FOXM1?
Current research suggests that this compound is highly selective for the FOXM1 pathway. RNA-sequencing analysis of cells treated with this compound revealed a prominent suppression of gene signatures characteristic of FOXM1 and its downstream targets, with no significant changes observed in other major regulatory pathways.[1][4] This indicates a high degree of selectivity at the transcriptomic level.
Q3: What are off-target effects and why are they a concern even with a selective inhibitor?
Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended target. Even for highly selective inhibitors, off-target effects can occur, particularly at higher concentrations. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of reproducibility. Therefore, it is crucial to perform experiments that confirm the observed phenotype is a direct result of on-target activity.
Q4: What are the initial signs of potential off-target effects in my experiments with this compound?
Common indicators that you may be observing off-target effects include:
-
Discrepancy with Genetic Validation: The phenotype observed after this compound treatment does not match the phenotype seen with genetic knockdown or knockout of FOXM1.
-
Unusual Dose-Response Curve: The dose-response curve for your phenotype of interest is unusually steep or does not follow a standard sigmoidal pattern.
-
Cellular Toxicity at Low Concentrations: Significant cytotoxicity is observed at concentrations that are expected to be selective for FOXM1 inhibition.
-
Inconsistent Results with Other FOXM1 Inhibitors: Using a structurally different inhibitor for FOXM1 produces a different or no phenotype.
Troubleshooting Guide for Suspected Off-Target Effects
If you suspect that the observed effects in your experiment are not due to the inhibition of FOXM1, follow this troubleshooting workflow:
Data Presentation: Effective Concentrations of this compound
The following table summarizes the concentrations at which this compound has been shown to be effective for its on-target activity. It is crucial to determine the optimal concentration for your specific cell line and assay.
| Compound | Cell Line Examples | Effective Concentration for FOXM1 Inhibition | Notes |
| This compound | LNCaP, PC3, A549 | 5-10 µM (prominent suppression) | Maximum efficiency is often observed at 25-50 µM.[2] It is recommended to perform a dose-response curve to identify the lowest effective concentration in your system to minimize the risk of off-target effects. |
| HCT116, PEO4, OVSAHO | 25-50 µM (maximum efficiency) | Higher concentrations may be required in some cell lines to achieve maximal FOXM1 suppression.[2] | |
| STL001 (analog) | Various solid cancer cell lines | 1-10 µM | A more potent analog of this compound, effective at lower concentrations.[5] |
Experimental Protocols
To ensure that the observed biological effects of this compound are due to the specific inhibition of FOXM1, a combination of validation experiments is highly recommended.
Dose-Response Experiment for Optimal Concentration
Objective: To determine the lowest concentration of this compound that elicits the desired on-target phenotype without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the course of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to cover a wide range of concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Treat cells with the different concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a duration appropriate for your assay (e.g., 24, 48, or 72 hours).
-
Phenotypic Readout: Measure the biological response of interest (e.g., expression of a FOXM1 target gene by qPCR or Western blot, cell viability, apoptosis).
-
Data Analysis: Plot the response versus the log of the inhibitor concentration and fit a dose-response curve to determine the EC50 (half-maximal effective concentration).
Genetic Validation with FOXM1 Knockdown
Objective: To verify that the phenotype observed with this compound treatment is consistent with the phenotype of genetically ablating FOXM1.
Methodology:
-
Reagent Design: Design and clone two to three different shRNAs or sgRNAs targeting FOXM1 into appropriate vectors. Include a non-targeting control.
-
Transfection/Transduction: Introduce the shRNA/sgRNA constructs into your cells of interest.
-
Selection and Validation: Select for cells that have successfully incorporated the constructs and validate the knockdown/knockout of FOXM1 by Western blot or qPCR.
-
Phenotypic Analysis: Perform the same phenotypic assay on the FOXM1-depleted cells as was performed with this compound treatment.
-
Comparison: Compare the results. A similar phenotype between this compound treatment and FOXM1 depletion provides strong evidence for on-target activity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to and stabilizes FOXM1 in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble FOXM1 by Western blotting. A ligand-bound protein will be more thermally stable and will therefore be present in higher amounts in the soluble fraction at elevated temperatures compared to the vehicle-treated control.
Chemical Proteomics for Off-Target Identification
Objective: To identify potential off-target binding partners of this compound in an unbiased, proteome-wide manner.
Methodology:
-
Probe Synthesis: Synthesize an affinity-based probe by attaching a linker and a capture tag (e.g., biotin) to this compound. It is crucial that the modification does not significantly alter the compound's on-target activity.
-
Affinity Purification: Incubate the probe with cell lysates to allow for binding to target and off-target proteins. A competition experiment should be performed in parallel where the lysate is pre-incubated with an excess of the unmodified this compound.
-
Enrichment: Capture the probe-protein complexes using streptavidin-coated beads.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the bound proteins.
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the competed sample are considered potential binding partners of this compound.
Visualizations
This compound Signaling Pathway
Experimental Workflow for On-Target Validation
References
- 1. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel FOXM1 inhibitor STL001 sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of STL427944 in cell culture media
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of STL427944, a potent and selective FOXM1 inhibitor, in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and ensure the stability and efficacy of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the Forkhead Box Protein M1 (FOXM1).[1][2] Its mechanism of action involves inducing the relocalization of the FOXM1 protein from the nucleus to the cytoplasm, which is then followed by its degradation by autophagosomes.[2][3][4] This targeted degradation of FOXM1 makes this compound a valuable tool for research into overcoming chemoresistance in various cancer cell lines.[1][3][4]
Q2: My this compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules.[5] Here are several steps you can take to address this:
-
Lower the final concentration: You may have exceeded the aqueous solubility limit of this compound. Try using a lower final concentration in your experiment.[5]
-
Optimize the DMSO concentration: While it's important to keep the final DMSO concentration low to avoid solvent-induced artifacts (typically below 0.5%), a slightly higher concentration might be necessary to maintain solubility.[5][6] Always include a vehicle control with the same final DMSO concentration in your experiments.[7]
-
Adjust the pH of your buffer: The solubility of some compounds can be influenced by pH.[5][6]
-
Prepare fresh dilutions: Do not use a solution that has precipitated. It is best practice to prepare fresh dilutions from a stable stock solution for each experiment.[6]
Q3: I am observing inconsistent results between experiments. Could this be related to the stability of this compound?
A3: Yes, inconsistent results can be a sign of compound instability.[6] Small molecules can degrade over time, particularly when exposed to factors like light, repeated freeze-thaw cycles, or suboptimal storage conditions.[6][8] To ensure reproducibility, it is crucial to handle and store this compound properly and to prepare fresh working solutions for each experiment.[6]
Q4: How should I properly store my this compound stock solutions?
A4: For long-term stability, stock solutions of this compound, typically dissolved in a solvent like DMSO, should be stored at -20°C or -80°C.[8] It is also advisable to protect the solutions from light by using amber vials or by wrapping the container in foil.[8] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[6][8]
Troubleshooting Guides
This section provides systematic approaches to common issues you might encounter when working with this compound in cell culture.
Issue 1: Loss of Compound Activity in Long-Term Experiments
If you observe that the effect of this compound diminishes over the course of a multi-day experiment, it may be due to compound degradation in the cell culture medium.
Troubleshooting Workflow for Suspected Instability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Cell viability issues when using high doses of STL427944
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using high doses of the FOXM1 inhibitor, STL427944. High concentrations of this compound can lead to unexpected cell viability results, and this guide is designed to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Forkhead box M1 (FOXM1) transcription factor.[1][2] Its mechanism of action is unique; it induces the relocalization of the FOXM1 protein from the nucleus to the cytoplasm, where it is subsequently degraded by autophagosomes.[3][4][5] This leads to the downregulation of FOXM1's downstream targets, which are heavily involved in cell cycle progression, DNA repair, and apoptosis.[6]
Q2: I'm observing significant cell death at high concentrations of this compound. Is this expected?
While this compound is primarily known as a sensitizer (B1316253) to other chemotherapeutic agents, it can exhibit cytotoxic effects at high concentrations.[3] The concentrations required to inhibit FOXM1 activity are noted to be high, and the compound has known metabolic liabilities, which may contribute to off-target effects and reduced cell viability.[6] A more potent analog, STL001, has been developed to be effective at lower concentrations.[6] It is crucial to determine the optimal concentration range for your specific cell line and experimental conditions.
Q3: What are the known off-target effects of FOXM1 inhibitors at high concentrations?
High concentrations of some FOXM1 inhibitors have been associated with off-target effects. For example, the inhibitor thiostrepton (B1681307) can also inhibit the proteasome and mitochondrial protein synthesis. While this compound is considered highly selective for the FOXM1 pathway, at very high concentrations, the possibility of off-target effects that could contribute to cytotoxicity cannot be entirely ruled out.
Q4: How does this compound sensitize cancer cells to other drugs?
By inhibiting FOXM1, this compound downregulates the expression of genes involved in DNA damage repair and cell survival. This makes cancer cells more vulnerable to the cytotoxic effects of conventional chemotherapeutic agents like platinum-based drugs, 5-fluorouracil, and taxanes.[3][4]
Troubleshooting Guide: Cell Viability Assays with High Doses of this compound
Issue 1: Higher than expected cell viability at high concentrations of this compound.
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the wells for any precipitate. High concentrations of compounds can sometimes come out of solution. Ensure complete solubilization in your vehicle (e.g., DMSO) before diluting in media. Consider a brief sonication step. |
| Direct Reduction of MTT Reagent | This compound, like some chemical compounds, may directly reduce the MTT tetrazolium salt to formazan (B1609692), leading to a false-positive signal for cell viability. To test for this, run a cell-free control with your highest concentration of this compound in media with the MTT reagent. If a color change occurs, consider using an alternative viability assay that does not rely on tetrazolium reduction, such as CellTiter-Glo® (measures ATP) or a crystal violet assay (stains total protein). |
| Increased Metabolic Activity | Some compounds can induce a stress response in cells, leading to a temporary increase in metabolic activity and therefore a higher reading in MTT or similar assays. This can mask underlying cytotoxicity. It is advisable to visually inspect the cells under a microscope for morphological signs of stress or death and to use a complementary assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH assay). |
| Incorrect Seeding Density | If too few cells are seeded, the assay may not be sensitive enough to detect a decrease in viability. Conversely, if cells are overgrown, nutrient depletion can affect the results. Optimize the cell seeding density for your specific cell line and the duration of the experiment. |
Issue 2: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogeneous cell suspension before and during seeding. Gently swirl the cell suspension between plating each set of wells. Use a calibrated multichannel pipette for consistency. |
| Edge Effects | The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| Incomplete Reagent Mixing | After adding the viability assay reagent (e.g., MTT, MTS), ensure it is thoroughly mixed with the media without disturbing the cell layer. Gentle tapping of the plate or using a plate shaker at a low speed can help. |
| Inconsistent Incubation Times | Ensure that the incubation times for both the compound treatment and the viability assay itself are consistent across all plates and experiments. |
Data Presentation
Due to the limited publicly available data on the direct cytotoxic IC50 values of this compound, the following tables are provided as templates for researchers to record their own experimental findings.
Table 1: Dose-Dependent Cytotoxicity of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) | 95% Confidence Interval |
| e.g., MCF-7 | e.g., 72 | Enter your data | Enter your data |
| e.g., A549 | e.g., 72 | Enter your data | Enter your data |
| e.g., U2OS | e.g., 72 | Enter your data | Enter your data |
Table 2: Chemosensitization Effect of this compound
| Cell Line | Chemotherapeutic Agent | Chemo IC50 (µM) - Alone | Chemo IC50 (µM) + this compound (Concentration) | Fold Sensitization |
| e.g., PEO1 | e.g., Carboplatin | Enter your data | Enter your data | Calculate |
| e.g., HCT116 | e.g., 5-Fluorouracil | Enter your data | Enter your data | Calculate |
| e.g., MDA-MB-231 | e.g., Paclitaxel | Enter your data | Enter your data | Calculate |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Caspase-3/7 Activity Assay (Apoptosis Detection)
This protocol measures the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate and a buffer.
-
Reagent Addition: After the treatment period, add an equal volume of the prepared caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (usually 30-60 minutes), protected from light.
-
Fluorescence/Luminescence Reading: Measure the fluorescence (e.g., excitation ~499 nm, emission ~521 nm) or luminescence using a microplate reader.
-
Data Analysis: The signal is proportional to the amount of active caspase-3/7. Normalize the results to the vehicle control to determine the fold-change in apoptosis.
Visualizations
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | FOXM1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Novel FOXM1 inhibitor STL001 sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Western Blot Protocols for Detecting FOXM1 Degradation by STL427944
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the degradation of the FOXM1 transcription factor induced by the inhibitor STL427944.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound on FOXM1?
A1: this compound is a selective inhibitor of FOXM1.[1][2] It works by inducing the relocalization of FOXM1 protein from the nucleus to the cytoplasm.[2][3][4] Following this translocation, this compound promotes the degradation of FOXM1 through the autophagy-lysosome pathway.[3][5][6][7]
Q2: Is the degradation of FOXM1 by this compound mediated by the ubiquitin-proteasome system?
A2: No, the degradation of FOXM1 induced by this compound is not mediated by the ubiquitin-proteasome system.[7] While FOXM1 is endogenously regulated and degraded by the anaphase-promoting complex/cyclosome (APC/C), a component of the ubiquitin-proteasome pathway, this compound utilizes an alternative, autophagy-dependent mechanism.[8][9][10][11] Studies have shown that proteasome inhibitors like MG132 do not prevent the this compound-induced reduction in FOXM1 levels.[7]
Q3: We are observing multiple bands for FOXM1 on our Western blot. Is this expected?
A3: Yes, observing multiple bands for FOXM1 is common and can be attributed to several factors:
-
Splice Variants: There are three main splice isoforms of FOXM1 (FOXM1a, FOXM1b, and FOXM1c) which may have different molecular weights.[12]
-
Post-Translational Modifications (PTMs): FOXM1 is heavily regulated by post-translational modifications such as phosphorylation, which can cause shifts in its migration pattern on an SDS-PAGE gel.[9][12]
Q4: How can we confirm that the degradation of FOXM1 in our experiment is due to autophagy?
A4: To confirm that FOXM1 degradation is autophagy-dependent, you can co-treat your cells with this compound and an autophagy inhibitor, such as bafilomycin A1 or chloroquine. These inhibitors block the final stages of autophagy. If this compound-induced FOXM1 degradation is prevented or reduced in the presence of these inhibitors, it indicates an autophagy-mediated process.[7]
Troubleshooting Guides
Problem 1: Weak or No FOXM1 Signal After this compound Treatment
| Possible Cause | Recommended Solution | Rationale |
| Inefficient Protein Extraction | Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and mechanical disruption (sonication) to ensure complete lysis, especially of nuclear proteins.[13] | FOXM1 is a nuclear protein. Inefficient extraction from the nucleus can lead to an underestimation of total FOXM1 levels.[12] |
| Suboptimal Antibody Performance | Ensure you are using a validated anti-FOXM1 antibody at the recommended dilution (typically 1:1000-1:10,000).[14] Consider testing a different antibody targeting a distinct epitope. | Antibody affinity and specificity are critical for strong and accurate signal detection. |
| Excessive Washing | Adhere to the recommended washing steps (e.g., three washes for 5-10 minutes each with TBST) after primary and secondary antibody incubations.[15][16][17] | Over-washing can strip the antibody from the membrane, leading to a weaker signal. |
| Protein Degradation During Sample Prep | Always use fresh protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.[13][15] | This prevents the degradation of your target protein by endogenous proteases and phosphatases. |
Problem 2: Inconsistent or Unexpected FOXM1 Banding Patterns
| Possible Cause | Recommended Solution | Rationale |
| Post-Translational Modifications (PTMs) | To check for phosphorylation, treat a lysate sample with a phosphatase (e.g., lambda phosphatase) before running the Western blot.[12] | Phosphatase treatment will cause phosphorylated forms of FOXM1 to collapse into a single, faster-migrating band, confirming that the multiple bands are due to phosphorylation. |
| Non-specific Antibody Binding | Increase the blocking time to 1 hour at room temperature, and ensure the blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) is fresh.[15][18] | Proper blocking prevents the primary and secondary antibodies from binding non-specifically to the membrane. |
| Different Isoform Expression | Consult the literature to determine which FOXM1 isoforms are predominantly expressed in your cell line. Ensure your antibody is capable of detecting the relevant isoforms.[12] | Different cell lines can have varying expression levels of FOXM1 splice variants. |
Experimental Protocols
Protocol 1: Whole-Cell Lysate Preparation for FOXM1 Western Blot
-
Cell Treatment: Plate cells and treat with this compound and/or other inhibitors (e.g., bafilomycin A1, MG132) for the desired duration. Include a vehicle-treated control.
-
Harvesting: Aspirate the media and wash the cells twice with ice-cold PBS.[15]
-
Lysis: Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.[12][15]
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[15]
-
Sonication: Sonicate the lysate on ice to shear genomic DNA and ensure complete cell disruption.[12]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[12][15]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube. This is your whole-cell lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.[12][15]
Protocol 2: Western Blotting for FOXM1
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[12]
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 4-12% SDS-polyacrylamide gel.[12][15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-FOXM1 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[14]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[15]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[12]
Protocol 3: Cycloheximide (B1669411) (CHX) Chase Assay
This assay is used to determine the half-life of FOXM1.
-
Cell Treatment: Treat cells with this compound or vehicle control for a predetermined time.
-
Inhibit Protein Synthesis: Add cycloheximide (CHX) at a final concentration of 50-100 µg/mL to the culture medium to inhibit new protein synthesis.[19][20][21]
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Prepare whole-cell lysates from each time point and perform a Western blot for FOXM1 as described in Protocols 1 and 2.
-
Densitometry: Quantify the FOXM1 band intensity at each time point and normalize to a loading control (e.g., β-actin or GAPDH). The rate of signal decrease will allow you to calculate the protein's half-life.
Visualizations
Caption: Mechanism of this compound-induced FOXM1 degradation.
Caption: Key steps in the Western blot workflow for FOXM1 detection.
Caption: A logical approach to troubleshooting a weak FOXM1 Western blot signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FOXM1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Novel FOXM1 inhibitor STL001 sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anaphase-Promoting Complex/Cyclosome-Cdh1-Mediated Proteolysis of the Forkhead Box M1 Transcription Factor Is Critical for Regulated Entry into S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sample preparation for western blot | Abcam [abcam.com]
- 14. FOXM1 antibody (13147-1-AP) | Proteintech [ptglab.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 17. google.com [google.com]
- 18. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 19. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental conditions for synergistic effects with STL427944
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing STL427944 in combination with other therapeutic agents. Our goal is to help you design robust experiments, interpret your results accurately, and overcome common challenges to achieve synergistic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the FOXM1 transcription factor.[1][2][3] It functions by inducing the relocalization of FOXM1 protein from the nucleus to the cytoplasm, where it is subsequently degraded by autophagosomes.[2][3] This suppression of FOXM1 activity can sensitize cancer cells to the cytotoxic effects of conventional chemotherapies.[2][4]
Q2: With which classes of drugs has this compound shown synergistic effects?
A2: this compound has been shown to enhance the efficacy of conventional chemotherapeutic agents, including platinum-based agents (e.g., cisplatin), 5-fluorouracil, and taxanes.[2][4] Its more potent analog, STL001, has also demonstrated synergistic potential with a broad range of anticancer drugs, including targeted therapies and immunotherapies.[5][6]
Q3: How does this compound-induced autophagy contribute to its synergistic potential?
A3: this compound's induction of autophagic degradation of FOXM1 is central to its mechanism.[2] By removing the pro-survival and chemoresistance-promoting functions of FOXM1, this compound can lower the threshold for apoptosis induction by other cytotoxic agents. It is important to distinguish this targeted protein degradation via autophagy from a general pro-survival autophagic response.
Q4: What is the difference between this compound and STL001?
A4: STL001 is a more potent, first-generation modification of this compound.[6] It preserves the same mechanism of action but is effective at significantly lower concentrations, making it a more desirable compound for further development.[6] Insights from studies with STL001 are highly relevant for understanding and optimizing the use of this compound.
Q5: How can I quantify the synergistic effects of this compound with another drug?
A5: The synergistic interaction between this compound and another drug can be quantified using methods such as the Combination Index (CI) calculated by the Chou-Talalay method or by generating isobolograms. These methods mathematically determine whether the observed effect of the drug combination is greater than the expected additive effect.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or no synergistic effect observed | - Suboptimal drug concentrations or ratios.- Inappropriate treatment schedule (e.g., sequential vs. co-treatment).- Cell line is not dependent on the FOXM1 pathway.- Insufficient induction of autophagy and/or FOXM1 degradation. | - Perform dose-matrix experiments to identify synergistic concentrations and ratios.- Empirically test different treatment schedules.- Confirm high baseline expression of FOXM1 in your cell model.- Verify FOXM1 relocalization and degradation, and LC3-II accumulation via Western blot. |
| High background or unclear bands in LC3 Western blot | - Poor antibody quality or incorrect antibody dilution.- Inadequate blocking of the membrane.- Suboptimal gel percentage for separating LC3-I and LC3-II. | - Use a validated anti-LC3 antibody and optimize its concentration.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Use a higher percentage polyacrylamide gel (e.g., 15%) to improve separation. |
| Increased LC3-II levels are observed, but no synergy | - The observed increase in LC3-II may be due to a block in autophagic flux rather than induction.- The synergistic effect may not be directly correlated with the magnitude of LC3-II accumulation alone. | - Perform an autophagic flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to confirm increased autophagic activity.[7][8]- Correlate LC3-II levels with the degradation of FOXM1 and downstream markers of apoptosis. |
| Unexpected cytotoxicity with the drug combination | - The combined effect of the drugs is toxic to the cells at the tested concentrations.- Off-target effects of one or both compounds. | - Lower the concentrations of one or both drugs in the combination.- Ensure that the vehicle controls (e.g., DMSO) are at a non-toxic concentration. |
Data Presentation
Table 1: Example Experimental Parameters for Synergy Studies with a FOXM1 Inhibitor (STL001) and Chemotherapy
| Parameter | Colon Cancer (HCT-116) | Prostate Cancer (22RV1) |
| FOXM1 Inhibitor | STL001 | STL001 |
| Chemotherapeutic Agent | 5-Fluorouracil (5-FU) | Paclitaxel |
| Concentration Range (FOXM1 Inhibitor) | 0.1 - 1 µM | 0.1 - 1 µM |
| Concentration Range (Chemotherapy) | 1 - 10 µM | 1 - 10 nM |
| Treatment Duration | 24 hours | 24 hours |
| Assay | Cell Viability (e.g., MTT or CellTiter-Glo) | Cell Viability (e.g., MTT or CellTiter-Glo) |
| Synergy Analysis | Combination Index (CI) | Combination Index (CI) |
This table is a composite representation based on typical experimental designs and should be optimized for your specific cell line and drugs.
Experimental Protocols
Protocol 1: In Vitro Drug Combination Synergy Assay
This protocol outlines a general workflow for assessing the synergistic effects of this compound and a cytotoxic agent using a cell viability assay.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
-
Create a dilution series for each drug to cover a range of concentrations above and below the respective IC50 values.
-
-
Drug Treatment:
-
Treat the cells with each drug alone and in combination at various concentration ratios.
-
Include vehicle-only controls.
-
The treatment can be simultaneous (co-treatment) or sequential. For this compound, pre-treatment for a period to ensure FOXM1 degradation before adding the cytotoxic agent may be optimal.
-
-
Incubation:
-
Incubate the treated cells for a duration relevant to the cell cycle and the mechanism of the drugs (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot for Autophagy and FOXM1 Degradation
This protocol is to verify the mechanism of action of this compound in your experimental system.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
For autophagic flux, include a condition with a lysosomal inhibitor (e.g., bafilomycin A1) for the last few hours of this compound treatment.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel (a 15% gel is recommended for LC3).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against FOXM1, LC3, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities. A decrease in the FOXM1 band and an increase in the LC3-II/LC3-I ratio and/or total LC3-II levels (especially in the presence of a lysosomal inhibitor) would confirm the on-target effect of this compound.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for synergy assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. RNA-Seq Insights to Overcome Chemoresistance in Cancer Therapy [lexogen.com]
- 5. bigomics.ch [bigomics.ch]
- 6. Novel FOXM1 inhibitor STL001 sensitizes human cancers to a broad-spectrum of cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
Validation & Comparative
Potency Showdown: STL001 Eclipses its Predecessor STL427944 in FOXM1 Inhibition
A comprehensive analysis of STL001, a novel FOXM1 inhibitor, reveals a significant leap in potency—up to 50-fold greater than its parent compound, STL427944. This heightened efficacy in reducing the activity of the oncogenic transcription factor FOXM1 positions STL001 as a promising candidate for sensitizing a broad spectrum of human cancers to conventional therapies.
Both STL001 and its forerunner, this compound, are selective inhibitors targeting the Forkhead box protein M1 (FOXM1), a transcription factor frequently overexpressed in cancer and implicated in tumor progression and therapeutic resistance.[1][2] Their shared mechanism of action involves a sophisticated two-step process: the induced translocation of FOXM1 from the nucleus to the cytoplasm, followed by its degradation through the cellular autophagy pathway.[1] This targeted approach effectively diminishes the cellular levels of FOXM1, thereby mitigating its oncogenic influence.
While the fundamental mechanism is conserved, the key differentiator lies in their potency. STL001, a first-generation modification of this compound, demonstrates a markedly enhanced ability to reduce FOXM1 protein levels at significantly lower concentrations.[2][3] Experimental data from immunoblotting assays consistently show that STL001 achieves substantial FOXM1 degradation at concentrations where this compound has a modest effect.[1]
Quantitative Comparison of Potency
| Compound | Target | Relative Potency (FOXM1 Reduction) | Effective Concentration Range (for FOXM1 Reduction) |
| STL001 | FOXM1 | 25-50x more potent than this compound[2][3] | 1-10 µM[4] |
| This compound | FOXM1 | Baseline | Modest effect at 25-50 µM[1] |
Mechanism of Action: A Shared Pathway
The inhibitory action of both compounds on FOXM1 follows a distinct and elegant pathway, setting them apart from other inhibitors that may target DNA binding or protein expression.
Experimental Protocols
The enhanced potency of STL001 was primarily determined through immunoblotting (Western Blot) analysis to quantify FOXM1 protein levels in various cancer cell lines following treatment with each compound.
Immunoblotting for FOXM1 Protein Levels
This protocol is designed to assess the dose-dependent effect of STL001 and this compound on the total cellular FOXM1 protein concentration.
-
Cell Culture and Treatment:
-
Plate human cancer cell lines (e.g., U2OS, A549, HCT116) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of STL001 (e.g., 1, 5, 10 µM) and this compound (e.g., 10, 25, 50 µM) for a specified duration, typically 24 hours. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Protein Extraction:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cellular debris. The supernatant contains the total protein extract.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to equal concentrations and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for FOXM1 overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for FOXM1 and the loading control.
-
Normalize the FOXM1 band intensity to the corresponding loading control band intensity to determine the relative FOXM1 protein levels.
-
Conclusion
The development of STL001 represents a significant advancement in the pharmacological inhibition of FOXM1. Its superior potency compared to its parent compound, this compound, underscores the potential for more effective therapeutic strategies aimed at overcoming chemoresistance in a variety of cancers. The shared, well-defined mechanism of action provides a solid foundation for further preclinical and clinical investigation into the therapeutic utility of this next-generation FOXM1 inhibitor. Researchers and drug development professionals should consider the enhanced efficacy of STL001 in future studies targeting the FOXM1 signaling pathway.
References
A Comparative Guide to FOXM1 Inhibitors: STL427944 vs. Thiostrepton
For Researchers, Scientists, and Drug Development Professionals
The Forkhead Box M1 (FOXM1) transcription factor is a critical regulator of the cell cycle and a well-established oncogene, frequently overexpressed in a wide array of human cancers. Its central role in tumorigenesis, metastasis, and chemoresistance makes it a prime therapeutic target. This guide provides a detailed, data-driven comparison of two distinct FOXM1 inhibitors: the novel selective inhibitor STL427944 and the natural product thiostrepton (B1681307).
Executive Summary
This compound represents a modern, targeted approach to FOXM1 inhibition, operating through a unique mechanism of inducing FOXM1 protein degradation via autophagy. In contrast, thiostrepton, a thiazole (B1198619) antibiotic, has a more complex and debated mechanism of action, potentially involving both direct interaction with FOXM1 and indirect effects through proteasome inhibition. While both compounds effectively suppress FOXM1 activity and exhibit anti-cancer properties, they differ significantly in their specificity, potency, and molecular mechanisms. This guide aims to provide an objective comparison to aid researchers in selecting the appropriate tool for their specific experimental needs.
Quantitative Data Comparison
The following table summarizes key quantitative data for this compound and thiostrepton based on available research. It is important to note that IC50 values and effective concentrations can vary depending on the cell line and experimental conditions.
| Parameter | This compound | Thiostrepton |
| Mechanism of Action | Induces relocalization of nuclear FOXM1 to the cytoplasm and promotes its subsequent degradation by autophagosomes.[1][2][3][4] | Debated: Evidence for both direct binding to the FOXM1 DNA-binding domain and indirect inhibition via the proteasome pathway.[5][6][7] |
| Selectivity | High selectivity towards the FOXM1 pathway with no significant changes in other important regulatory pathways.[1] Does not suppress other FOX proteins like FOXO1 and FOXO3A.[1] | Exhibits off-target effects, including inhibition of the 20S proteasome and mitochondrial protein synthesis.[6] However, it does not decrease the protein levels of other Forkhead family members such as FoxA1, FoxO1, and FoxO3a.[8] |
| Effective Concentration for FOXM1 Suppression | 5–10 µM for prominent FOXM1 protein reduction in some cell lines, with maximum efficiency at 25–50 µM.[1] A more potent derivative, STL001, shows effects at 1 µM.[9] | Downregulation of FOXM1 mRNA evident at 3.75 µM in MCF-7 cells.[7] |
| Reported IC50 Values (Cell Viability) | Specific IC50 values for cytotoxicity are not prominently reported; its primary described utility is in sensitizing cells to other chemotherapeutics.[1][9] | Varies by cell line: ~4.9-9.7 µM in rhabdomyosarcoma cells.[6] |
| Effect on Downstream Targets | Suppresses gene signatures characteristic for FOXM1 and its downstream targets.[1] | Decreases mRNA expression of Cyclin B1 (CCNB1).[5][7] Downregulates genes involved in homologous recombination repair.[10] |
| In Vivo Efficacy | Sensitizes cancer cells to conventional chemotherapeutic treatments in vivo. | Suppresses tumor growth in human breast cancer xenograft models.[11] |
Mechanism of Action and Signaling Pathway
FOXM1 is a key node in cellular signaling pathways that control proliferation and survival. Its activity is regulated by various upstream signals and, once activated, it translocates to the nucleus to regulate the expression of a multitude of target genes.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of FOXM1 inhibitors. Below are protocols for key experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of FOXM1 inhibitors on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or thiostrepton for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for FOXM1 and Downstream Targets
Objective: To assess the effect of inhibitors on the protein levels of FOXM1 and its downstream targets (e.g., Cyclin B1).
Methodology:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of inhibitors for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against FOXM1, Cyclin B1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Luciferase Reporter Assay for FOXM1 Transcriptional Activity
Objective: To measure the effect of inhibitors on the transcriptional activity of FOXM1.
Methodology:
-
Cell Seeding and Transfection: Seed cells in a 24-well plate. Co-transfect the cells with a FOXM1-responsive firefly luciferase reporter plasmid (containing FOXM1 binding sites) and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, treat the cells with various concentrations of the inhibitor.
-
Cell Lysis and Luciferase Assay: After another 24 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The reduction in the normalized luciferase activity in inhibitor-treated cells compared to control cells indicates the inhibition of FOXM1 transcriptional activity.
Conclusion
Both this compound and thiostrepton are valuable tools for studying FOXM1 biology and hold potential for cancer therapy. This compound and its more potent derivative, STL001, offer a highly selective and mechanistically distinct approach to FOXM1 inhibition, making them excellent candidates for targeted therapy and for dissecting the specific roles of FOXM1.[1][9] Thiostrepton, while less specific, is a potent inhibitor that has been extensively characterized and can be a useful reference compound.[12] The choice between these inhibitors will ultimately depend on the specific research goals, with this compound being preferable for studies requiring high selectivity for the FOXM1 pathway, while thiostrepton can be employed in broader screens or when its pleiotropic effects are of interest. Further research, particularly head-to-head in vivo comparison studies, will be crucial to fully elucidate the therapeutic potential of these and other emerging FOXM1 inhibitors.
References
- 1. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | FOXM1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of Forkhead box M1 inhibition by thiostrepton in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism of Forkhead box M1 inhibition by thiostrepton in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 9. Novel FOXM1 inhibitor STL001 sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting of mutant p53-induced FoxM1 with thiostrepton induces cytotoxicity and enhances carboplatin sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the FOXM1 Inhibitors STL427944 and FDI-6: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent inhibitors of the Forkhead Box M1 (FOXM1) transcription factor: STL427944 and FDI-6. This document outlines their distinct mechanisms of action, presents available quantitative data on their efficacy, details relevant experimental protocols, and visualizes key cellular pathways and workflows.
The transcription factor FOXM1 is a critical regulator of the cell cycle and is frequently overexpressed in a wide range of human cancers, making it a compelling target for therapeutic intervention. Both this compound and FDI-6 have emerged as valuable tool compounds for studying FOXM1 biology and as potential starting points for the development of novel anticancer agents.
Distinct Mechanisms of FOXM1 Inhibition
While both compounds target FOXM1, they do so through fundamentally different mechanisms. FDI-6 acts as a direct inhibitor of FOXM1's DNA-binding activity. In contrast, this compound employs a novel, indirect mechanism by inducing the degradation of the FOXM1 protein.
FDI-6: Direct Inhibition of DNA Binding
FDI-6 is a small molecule that directly binds to the DNA-binding domain (DBD) of the FOXM1 protein.[1][2] This interaction physically prevents FOXM1 from binding to the promoter regions of its target genes, thereby inhibiting their transcription.[1][2] This leads to the downregulation of genes essential for cell proliferation, migration, and invasion.[1][3]
This compound: Inducing Autophagic Degradation
This compound represents a first-in-class inhibitor that selectively suppresses FOXM1 through a unique two-step process.[4][5] Initially, it induces the translocation of FOXM1 from the nucleus to the cytoplasm.[4][5] Subsequently, it promotes the degradation of the cytoplasmic FOXM1 protein by autophagosomes.[4][5] This novel mechanism of action effectively reduces the cellular levels of the FOXM1 protein, thereby inhibiting its downstream signaling.[4]
Quantitative Performance Data
The following tables summarize the available quantitative data on the efficacy of this compound and FDI-6 in various cancer cell lines. It is important to note that direct comparisons of potency should be made with caution due to variations in experimental conditions and cell lines used across different studies.
Table 1: Quantitative Data for this compound
| Parameter | Concentration Range | Cell Lines | Reference |
| Effective Concentration for FOXM1 Suppression | 5 - 50 µM | LNCaP, PC3, A549, and others | [1] |
| Modest FOXM1 Suppression | 25 - 50 µM | Various cancer cell lines | [2] |
Table 2: Quantitative Data for FDI-6
| Parameter | Value (µM) | Cell Line | Reference |
| IC50 (FOXM1-DNA binding) | 22.5 | Cell-free assay | |
| GI50 | 18.0 | MCF-7 (Breast Cancer) | |
| GI50 | 21.8 | MDA-MB-231 (Breast Cancer) | |
| GI50 | 18.1 | PEO-1 (Ovarian Cancer) | |
| IC50 | 7.33 ± 0.77 | MDA-MB-231 (Triple-Negative Breast Cancer) | [3] |
| IC50 | 6.09 ± 1.42 | Hs578T (Triple-Negative Breast Cancer) | [3] |
| IC50 | 14.59 ± 0.98 | Human Dermal Fibroblasts (non-tumor) | [3] |
| IC50 | 12.71 ± 1.21 | HaCaT (Keratinocytes, non-tumor) | [3] |
| IC50 (Clonogenic Assay) | 0.92 | MDA-MB-231 (Triple-Negative Breast Cancer) | [3] |
| IC50 (Clonogenic Assay) | 0.58 | Hs578T (Triple-Negative Breast Cancer) | [3] |
| IC50 | 3.227 ± 0.5 | MCF-7 (ER-positive Breast Cancer) | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for FDI-6, a direct inhibitor of FOXM1-DNA binding.
Caption: Mechanism of action for this compound, an inducer of FOXM1 autophagic degradation.
Caption: A generalized experimental workflow for comparing FOXM1 inhibitors.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound and FDI-6.
1. Cell Viability Assay (Sulforhodamine B - SRB)
-
Objective: To determine the effect of the inhibitors on cell proliferation and to calculate IC50/GI50 values.
-
Methodology:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or FDI-6 for a specified duration (e.g., 72 hours).
-
After incubation, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50/GI50 values using appropriate software.[3]
-
2. Western Blot Analysis for FOXM1 and Autophagy Markers
-
Objective: To assess the effect of the inhibitors on the protein levels of FOXM1 and key autophagy markers (e.g., LC3).
-
Methodology:
-
Culture and treat cancer cells with this compound or FDI-6 for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FOXM1, LC3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The conversion of LC3-I to LC3-II (an increase in the lower band) is indicative of autophagy induction.[1][7]
-
3. Transwell Invasion Assay
-
Objective: To evaluate the effect of the inhibitors on the invasive potential of cancer cells.
-
Methodology:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells in the upper chamber in a serum-free medium containing the desired concentration of this compound or FDI-6.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and compare the invasive capacity of treated cells to untreated controls.
-
Conclusion
This compound and FDI-6 are both valuable research tools for investigating the role of FOXM1 in cancer. They offer distinct advantages depending on the research question. FDI-6, with its direct and well-characterized mechanism of inhibiting DNA binding, is an excellent tool for studying the immediate downstream transcriptional consequences of FOXM1 inhibition. This compound, with its novel mechanism of inducing autophagic degradation, provides a unique approach to target FOXM1 and may offer advantages in overcoming certain resistance mechanisms. The choice between these inhibitors will depend on the specific experimental context and the desired biological outcome. Further head-to-head comparative studies in a standardized panel of cell lines would be beneficial to provide a more definitive assessment of their relative potencies and therapeutic potential.
References
- 1. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel FOXM1 inhibitor STL001 sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRRX1/FOXM1 reduces gemcitabin-induced cytotoxicity by regulating autophagy in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of STL427944 Using RNA-seq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of STL427944, a novel inhibitor of the FOXM1 transcription factor, with other alternatives. We delve into the experimental data from RNA sequencing (RNA-seq) that validates its on-target effects and provide detailed methodologies for the key experiments cited.
Executive Summary
This compound is a small molecule inhibitor that has been identified to selectively suppress the Forkhead Box M1 (FOXM1) protein, a key oncogene implicated in tumor chemoresistance.[1][2][3][4][5][6] The primary mechanism of action involves inducing the degradation of FOXM1 through the cellular process of autophagy.[1][2][3][5][6] RNA-seq analysis has been instrumental in confirming the high selectivity of this compound, demonstrating a significant suppression of FOXM1 and its downstream target genes without substantially affecting other major regulatory pathways.[1][3][4][6] This guide will compare the effects of this compound with other known FOXM1 inhibitors and provide the underlying experimental details to support these findings.
Data Presentation: On-Target Effects Validated by RNA-seq
RNA-sequencing data from studies on this compound reveals a distinct and targeted impact on the FOXM1 signaling pathway. The treatment of cancer cells with this compound leads to a significant downregulation of genes known to be regulated by FOXM1.
Table 1: Summary of RNA-seq Analysis of this compound-Treated Cancer Cells
| Category | Observation | Implication |
| Differentially Expressed Genes | Prominent suppression of gene signatures characteristic for FOXM1 and its downstream targets.[1][3][4] | Confirms on-target activity of this compound. |
| Pathway Analysis | No significant changes in other important regulatory pathways were observed.[1][3] | Indicates high selectivity of this compound for the FOXM1 pathway. |
| FOXM1 Target Gene Expression | Significant downregulation of key FOXM1 target genes involved in cell cycle progression and proliferation. | Provides a molecular basis for the anti-cancer effects of this compound. |
Table 2: Comparison of this compound with Alternative FOXM1 Inhibitors
| Inhibitor | Mechanism of Action | Selectivity | Supporting Data |
| This compound | Induces autophagic degradation of FOXM1.[1][2][3][5][6] | High, as confirmed by RNA-seq.[1][3] | RNA-seq data shows specific downregulation of the FOXM1 pathway.[1][3][4] |
| STL001 | A more potent derivative of this compound that preserves the same mode of action. | Presumed to be high, similar to this compound. | Comparative studies show it is up to 50 times more efficient in reducing FOXM1 activity. |
| FDI-6 | Disrupts the interaction between FOXM1 and its DNA binding domain. | Specific for FOXM1-DNA interaction. | Efficacy demonstrated in preclinical models. |
| Thiostrepton | A natural product that inhibits FOXM1. | Exhibits some off-target effects. | Well-characterized but less selective than targeted synthetic inhibitors. |
| Pantoprazole & Rabeprazole | Repurposed drugs identified as potential FOXM1 inhibitors. | In vitro activity demonstrated. | Further validation, including RNA-seq, is needed for a comprehensive comparison. |
Experimental Protocols
The following sections detail the methodologies used in the key experiments to validate the on-target effects of this compound.
RNA-seq Analysis of this compound-Treated Cells
Objective: To determine the global transcriptomic changes induced by this compound treatment in cancer cells to assess its on-target specificity.
Cell Culture and Treatment:
-
Cell Lines: Human cancer cell lines known to have high FOXM1 expression were used.
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells were treated with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
RNA Isolation and Library Preparation:
-
Total RNA was extracted from the treated and control cells using a commercially available RNA extraction kit, following the manufacturer's instructions.
-
The quality and quantity of the extracted RNA were assessed using a spectrophotometer and an automated electrophoresis system.
-
RNA-seq libraries were prepared from high-quality total RNA. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
Sequencing and Data Analysis:
-
The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
The raw sequencing reads were subjected to quality control checks.
-
Reads were then aligned to the human reference genome.
-
Gene expression levels were quantified by counting the number of reads mapping to each gene.
-
Differential gene expression analysis was performed between the this compound-treated and vehicle-treated groups to identify genes that were significantly up- or downregulated.
-
Pathway analysis and gene set enrichment analysis were conducted to identify the biological pathways and processes affected by this compound treatment.
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Mechanism of this compound-induced FOXM1 degradation.
References
- 1. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-Seq Insights to Overcome Chemoresistance in Cancer Therapy [lexogen.com]
- 5. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Off-Target Profiling of STL427944 in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the FOXM1 inhibitor STL427944, focusing on its off-target profile in cancer cells. While direct quantitative off-target screening data for this compound is not publicly available, this document synthesizes existing knowledge on its selectivity, primarily derived from transcriptomic analysis, and compares it with other known FOXM1 inhibitors, Thiostrepton and FDI-6. Additionally, detailed experimental protocols for key off-target profiling methodologies are provided to aid researchers in designing their own studies.
Executive Summary
This compound is a selective inhibitor of the Forkhead box M1 (FOXM1) transcription factor, a key oncogene implicated in cancer progression and chemoresistance.[1][2][3][4] Evidence for its selectivity is primarily derived from RNA sequencing (RNA-seq) data, which indicates that this compound treatment in cancer cells leads to the suppression of gene signatures characteristic of FOXM1 and its downstream targets without causing significant alterations in other major regulatory pathways.[1][2] A more potent analog, STL001, has also been developed and has demonstrated high selectivity for the FOXM1 regulatory network, with its gene regulation effects extensively overlapping with those of FOXM1 knockdown.[1][2][5][6][7]
In contrast, other well-known FOXM1 inhibitors have documented off-target activities. Thiostrepton, a natural product, is known to have pleiotropic effects, including the inhibition of the proteasome and mitochondrial protein synthesis. FDI-6, a small molecule inhibitor that disrupts FOXM1-DNA binding, is considered more selective than Thiostrepton. This is suggested by the consistency between its biophysical and cellular IC50 values, which can indicate a lack of significant off-target effects that might otherwise produce different potencies in biochemical versus cellular environments.
This guide will delve into the available data, present it in a comparative format, and provide detailed methodologies for researchers to conduct their own off-target profiling studies.
Comparison of FOXM1 Inhibitors
While a direct head-to-head quantitative off-target screen for this compound is not available in the public domain, the following table summarizes the known on-target and off-target characteristics of this compound and its comparators.
| Feature | This compound | Thiostrepton | FDI-6 |
| Primary Target | FOXM1[1][2][3][4] | FOXM1 | FOXM1 |
| Mechanism of Action | Induces relocalization of nuclear FOXM1 to the cytoplasm, followed by autophagic degradation.[1][2] | Promotes FOXM1 degradation and also inhibits the ribosome and proteasome. | Disrupts the DNA binding function of FOXM1 to its canonical binding motif. |
| Reported Selectivity | High, based on RNA-seq analysis showing specific downregulation of the FOXM1 pathway.[1][2] | Promiscuous, with known off-target effects on the proteasome and mitochondrial protein synthesis. | More selective than Thiostrepton. |
| Quantitative Off-Target Data | Not publicly available. | Known to inhibit the 20S proteasome and arrest mitochondrial protein synthesis; specific IC50 values for off-targets are not consistently reported. | Inactive against the proteasome; broader off-target profile not extensively published. |
Experimental Protocols for Off-Target Profiling
To facilitate the investigation of the off-target profiles of this compound and other compounds, this section provides detailed protocols for three widely used methodologies: RNA-Seq for transcriptomic-level assessment, and two proteomics-based approaches for direct protein interaction analysis.
RNA-Seq for Global Gene Expression Analysis
This method provides an unbiased view of the transcriptomic changes induced by a compound, offering insights into which cellular pathways are affected and thus suggesting potential on- and off-target effects.[8][9][10][11]
Protocol:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Ensure high-quality RNA with a RIN (RNA Integrity Number) value > 8 as determined by a Bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the total RNA using a standard kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated upon treatment with this compound compared to the vehicle control.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like DAVID or Metascape to identify the biological pathways and processes that are significantly enriched in the list of differentially expressed genes. A highly selective compound will primarily affect the target pathway (i.e., the FOXM1 signaling pathway).
-
Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This mass spectrometry-based proteomics approach allows for the precise quantification of thousands of proteins in two different cell populations, enabling the identification of proteins whose abundance changes upon drug treatment.[3][4][12][13][14]
Protocol:
-
SILAC Labeling: Culture two populations of cancer cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine) for at least five cell divisions to ensure complete incorporation.
-
Cell Treatment: Treat the "heavy" labeled cells with this compound at a desired concentration and the "light" labeled cells with a vehicle control for a specific duration.
-
Cell Lysis and Protein Extraction: Harvest both cell populations, mix them in a 1:1 ratio based on cell number or protein concentration, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Precipitate the proteins and digest them into peptides using an enzyme such as trypsin.
-
Peptide Fractionation (Optional but Recommended): Fractionate the peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Protein Identification and Quantification: Use software like MaxQuant to identify peptides and proteins and to calculate the heavy/light (H/L) SILAC ratios for each protein.
-
Identification of Off-Targets: Proteins with significantly altered H/L ratios upon this compound treatment are considered potential off-targets. Further validation is required to confirm direct binding.
-
Affinity Purification Mass Spectrometry (AP-MS)
This technique aims to directly identify the protein binding partners of a small molecule by using a modified version of the compound as a "bait" to pull down its interacting proteins from a cell lysate.
Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without significantly compromising its biological activity. An inactive analog should also be synthesized as a negative control.
-
Preparation of Affinity Matrix: Immobilize the biotinylated this compound probe and the inactive control onto streptavidin-coated beads.
-
Cell Lysis: Prepare a whole-cell lysate from untreated cancer cells in a non-denaturing lysis buffer.
-
Affinity Pulldown: Incubate the cell lysate with the probe-coupled beads and the control beads.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched in the pulldown with the active probe compared to the inactive control. These are high-confidence binding partners and potential off-targets.
Visualizations
To aid in the conceptual understanding of the experimental workflows and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Medvik: Novel FOXM1 inhibitor STL001 sensitizes human cancers to a broad-spectrum of cancer therapies [medvik.cz]
- 3. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel FOXM1 inhibitor STL001 sensitizes human cancers to a broad-spectrum of cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RNA-Seq Insights to Overcome Chemoresistance in Cancer Therapy [lexogen.com]
- 8. How We Think about Targeting RNA with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 13. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unraveling the Mechanisms: A Side-by-Side Comparison of STL427944 and Proteasome Inhibitors in Cancer Therapy
For Immediate Release
In the landscape of targeted cancer therapy, understanding the precise mechanisms of action of novel therapeutic agents is paramount for their effective development and clinical application. This guide provides a comprehensive, data-supported comparison of two distinct classes of anti-cancer compounds: the selective FOXM1 inhibitor, STL427944, and the well-established class of proteasome inhibitors. This comparison is intended for researchers, scientists, and drug development professionals to delineate the unique and overlapping pathways these inhibitors modulate to exert their anti-neoplastic effects.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Proteasome Inhibitors (e.g., Bortezomib (B1684674), Carfilzomib) |
| Primary Target | Forkhead Box M1 (FOXM1) transcription factor | 20S proteasome complex (β1, β2, and β5 subunits) |
| Primary Mechanism | Induces relocalization of nuclear FOXM1 to the cytoplasm, leading to its autophagic degradation. | Inhibit the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome. |
| Key Downstream Effects | Suppression of FOXM1-mediated gene transcription (e.g., cell cycle progression, DNA repair, and apoptosis resistance). Overcomes chemoresistance. | Accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, inhibition of NF-κB signaling, and induction of apoptosis. |
| Mode of Cell Death | Primarily enhances sensitivity to chemotherapy-induced apoptosis; induces autophagy. | Primarily induction of apoptosis. |
Delving Deeper: A Tale of Two Pathways
The anti-cancer activities of this compound and proteasome inhibitors stem from their distinct interactions with critical cellular machinery.
This compound: Targeting a Master Regulator of Oncogenesis
This compound is a potent and selective inhibitor of the FOXM1 transcription factor, a protein frequently overexpressed in a wide range of human cancers and a key driver of tumor progression and chemoresistance.[1] The mechanism of this compound is unique; it selectively suppresses FOXM1 by inducing the relocalization of the nuclear FOXM1 protein to the cytoplasm.[1] Once in the cytoplasm, FOXM1 is targeted for degradation by autophagosomes, a cellular recycling process.[1] This leads to a significant reduction in FOXM1 protein levels and the subsequent downregulation of its target genes, which are crucial for cell cycle progression, DNA repair, and metastasis.[1] By depleting cancer cells of this critical oncogenic driver, this compound can restore sensitivity to conventional chemotherapeutic agents.[1]
Proteasome Inhibitors: Clogging the Cellular Waste Disposal System
Proteasome inhibitors, such as the FDA-approved drugs bortezomib and carfilzomib, function by blocking the activity of the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. In cancer cells, which often have high rates of protein synthesis and are more reliant on the proteasome for survival, this inhibition leads to the accumulation of ubiquitinated proteins. This accumulation triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately leading to programmed cell death, or apoptosis. Furthermore, proteasome inhibitors can prevent the degradation of pro-apoptotic proteins and inhibit the activation of pro-survival signaling pathways like NF-κB. Interestingly, some studies have shown that proteasome inhibitors can also lead to the suppression of FOXM1 expression, suggesting a point of convergence in the downstream effects of these two classes of drugs, albeit through different primary mechanisms.[2][3][4]
Quantitative Performance: A Comparative Look at Cytotoxicity
Direct comparative studies of this compound and proteasome inhibitors are limited. However, by examining data from studies using the same cancer cell lines, we can draw some indirect comparisons. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selective FOXM1 inhibitor FDI-6 (as a proxy for this compound's class) and the proteasome inhibitor bortezomib in the MDA-MB-231 triple-negative breast cancer cell line.
| Compound | Target | Cell Line | Assay | IC50 / GI50 | Reference |
| FDI-6 | FOXM1 | MDA-MB-231 | MTT assay | 25.6 µM (GI50) | [5] |
| Bortezomib | Proteasome | MDA-MB-231 | Not Specified | ~10-100 nM | [6] |
It is important to note that these values are from different studies and direct comparisons should be made with caution. The experimental conditions, such as assay type and duration of treatment, can significantly influence the results.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or a proteasome inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or a proteasome inhibitor for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium (B1200493) iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Autophagy Assay (LC3-II Immunoblotting)
-
Cell Treatment: Treat cells with this compound. To assess autophagic flux, include a parallel set of wells treated with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the experiment.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against LC3, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) system. An increase in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) is indicative of an increase in autophagosome formation.
Proteasome Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from cells treated with a proteasome inhibitor or vehicle control.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Fluorescence Measurement: Measure the fluorescence kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The rate of increase in fluorescence is proportional to the proteasome activity. Compare the activity in treated samples to the vehicle control to determine the percentage of inhibition.
Conclusion
This compound and proteasome inhibitors represent two distinct and powerful strategies for combating cancer. While proteasome inhibitors induce a more general cellular stress by disrupting protein homeostasis, this compound offers a more targeted approach by specifically depleting the oncogenic transcription factor FOXM1. The unique mechanism of this compound, involving the induction of autophagy-mediated degradation of FOXM1, highlights a novel avenue for overcoming chemoresistance. Further direct comparative studies are warranted to fully elucidate the therapeutic potential and optimal clinical positioning of these two classes of anti-cancer agents.
References
- 1. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of the Oncogenic Transcription Factor FOXM1 by Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new target for proteasome inhibitors: FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FoxM1 Is a General Target for Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Cross-Validation of STL427944's Efficacy in Different Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel FOXM1 inhibitor, STL427944, with other alternative cancer therapies. The information presented herein is intended to support researchers and professionals in the field of drug development in making informed decisions. The data is compiled from preclinical studies and peer-reviewed publications.
Introduction to this compound
This compound is a novel and selective small molecule inhibitor of the Forkhead box M1 (FOXM1) transcription factor.[1][2][3][4][5] FOXM1 is a well-documented oncogene that is overexpressed in a majority of human cancers and plays a crucial role in chemoresistance.[1][2] this compound exhibits a unique mechanism of action by inducing the relocalization of nuclear FOXM1 protein to the cytoplasm, which is then followed by its degradation through autophagy.[1][2][6] This targeted degradation of FOXM1 has been shown to sensitize various cancer cell lines to conventional chemotherapeutic agents, including platinum-based drugs, 5-fluorouracil, and taxanes.[1][2] A more potent, first-generation modification of this compound, known as STL001, has also been developed.
Comparative Efficacy of this compound and Other FOXM1 Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound and other notable FOXM1 inhibitors. It is important to note that a direct head-to-head comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, including cell lines, assay methods, and incubation times.
Table 1: In Vitro Efficacy of this compound and its more potent analogue STL001
| Compound | Cancer Type | Efficacy Metric | Notes |
| This compound | Various Solid Cancers | Modest FOXM1 suppression | Effective at concentrations of 25–50 μM. |
| STL001 | Various Solid Cancers | High Potency | 25-50 times more efficient in reducing cellular FOXM1 activity compared to this compound. |
Table 2: In Vitro Efficacy of Other FOXM1 Inhibitors
| Compound | Cancer Type | Cell Line | IC50 / GI50 (µM) |
| FDI-6 | Breast Cancer | MCF-7 | 22.5 (IC50)[7][8] |
| Breast Cancer | MDA-MB-231 | 21.8 (GI50)[7] | |
| Ovarian Cancer | PEO-1 | 18.1 (GI50)[7] | |
| Thiostrepton | General | - | ~5-10 (in various cancer cell lines)[9] |
| Foxm1-IN-1 | Liver Cancer | HepG2 | 15.06[7] |
| Colon Cancer | HCT116 | 2.69[7] | |
| RCM-1 | Not Specified | In vitro & in vivo | Not Specified[7] |
Disclaimer: The IC50/GI50 values presented in this table are collated from different studies. Direct comparison should be made with caution due to potential variations in experimental methodologies.
Table 3: this compound in Combination Therapies
| Combination | Cancer Model | Effect |
| This compound + Platinum-based agents | Human cancer cells | Increased sensitivity to cytotoxic effects[1][2] |
| This compound + 5-Fluorouracil | Human cancer cells | Increased sensitivity to cytotoxic effects[1][2] |
| This compound + Taxanes | Human cancer cells | Increased sensitivity to cytotoxic effects[1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and other compounds on cancer cell lines.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[10]
-
Treat the cells with serial dilutions of the test compounds (including a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).[10]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
2. Western Blot Analysis for FOXM1 Expression
This protocol is used to determine the effect of this compound on the protein levels of FOXM1.
-
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FOXM1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FOXM1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
3. Autophagy Assessment
Given that this compound induces autophagic degradation of FOXM1, monitoring autophagy is a key experimental procedure.
-
Methods:
-
Western Blot for LC3-II: An increase in the conversion of LC3-I to LC3-II is a hallmark of autophagy. Western blotting can be used to detect this change.
-
Immunofluorescence for LC3 Puncta: Autophagy induction leads to the formation of punctate structures containing LC3 in the cytoplasm. These can be visualized using immunofluorescence microscopy.
-
p62/SQSTM1 Degradation: p62 is a protein that is selectively degraded during autophagy. A decrease in p62 levels, as determined by Western blot, can indicate an increase in autophagic flux.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
References
- 1. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | FOXM1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. benchchem.com [benchchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Benchmarking STL427944: A Comparative Analysis Against First-Generation FOXM1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Forkhead Box M1 (FOXM1) is a critical regulator of the cell cycle and a well-established oncogene frequently overexpressed in a wide array of human cancers. Its central role in tumor progression, metastasis, and chemoresistance has made it a prime target for therapeutic intervention. This guide provides a comprehensive, data-driven comparison of the novel FOXM1 inhibitor, STL427944, and its more potent derivative, STL001, against a panel of first-generation FOXM1 inhibitors.
Executive Summary
This compound represents a novel class of FOXM1 inhibitors that selectively suppresses FOXM1 through a unique mechanism of action: inducing the relocalization of nuclear FOXM1 to the cytoplasm and promoting its subsequent degradation by autophagosomes.[1][2][3][4][5] This mode of action contrasts with many first-generation inhibitors that primarily target the FOXM1-DNA interaction or have pleiotropic effects. Furthermore, a first-generation modification of this compound, designated STL001, has demonstrated significantly enhanced potency, being 25 to 50 times more efficient at reducing cellular FOXM1 protein levels than its parent compound.[6][7] This guide will present available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate an objective comparison of these compounds.
Performance Comparison of FOXM1 Inhibitors
The following tables summarize the available quantitative data for this compound, its derivative STL001, and prominent first-generation FOXM1 inhibitors. It is important to note that direct head-to-head comparisons in the same experimental settings are limited in the current literature. Therefore, the presented data is compiled from various studies and should be interpreted within the context of the specific cell lines and assays used.
Table 1: In Vitro Efficacy of this compound, STL001, and First-Generation FOXM1 Inhibitors
| Inhibitor | Mechanism of Action | Cell Line(s) | Effective Concentration / IC50 | Key Findings | Reference(s) |
| This compound | Induces autophagic degradation of FOXM1 | Various chemoresistant cancer cell lines | Modest FOXM1 suppression at 25–50 μM | Overcomes chemoresistance by suppressing FOXM1 through a novel autophagy-dependent pathway.[1][7] | [6][7] |
| STL001 | Induces autophagic degradation of FOXM1 | Ovarian, colorectal, breast, esophageal, and prostate cancer cell lines | Dose-dependent reduction of FOXM1 at 1, 5, and 10 μM | 25-50 times more efficient in reducing cellular FOXM1 protein levels compared to this compound.[6][7] | [6][7][8][9] |
| FDI-6 | Disrupts FOXM1-DNA binding | High-Grade Serous Ovarian Cancer (HGSOC) cells, Triple-Negative Breast Cancer (TNBC) cells | Low micromolar potency in TNBC cells | Demonstrates anti-proliferative, anti-migration, and anti-invasion effects in TNBC cells.[10][11] | [10][11] |
| Thiostrepton | Promotes FOXM1 degradation; also a proteasome inhibitor | HGSOC cells, Laryngeal Squamous Cell Carcinoma (LSCC) cells | IC50 of 0.62 μM in CAOV3 and 0.98 μM in OVCAR4 cells | Potent but exhibits pleiotropic effects due to proteasome inhibition.[4][10] | [4][10][12] |
| RCM-1 | Induces FOXM1 degradation and disrupts FOXM1-β-catenin interaction | Rhabdomyosarcoma, melanoma, and lung adenocarcinoma cells | No observable activity on HGSOC cell viability up to 50 μM in one study | Shows in vivo efficacy in reducing tumor growth.[4][10][13] | [4][10][13] |
| Pantoprazole | Binds to FOXM1, inhibiting its activity | BT-20 and MCF-7 (breast cancer) | 30 µM (BT-20), 70 µM (MCF-7) | Identified through in silico screening and confirmed to inhibit FOXM1 activity and cell proliferation.[14] | [14] |
| Rabeprazole | Binds to FOXM1, inhibiting its activity | BT-20 and MCF-7 (breast cancer) | 10 µM (BT-20 and MCF-7) | More potent than Pantoprazole in the studied breast cancer cell lines.[14] | [14] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Simplified FOXM1 signaling pathway and points of inhibition.
Caption: General experimental workflow for comparing FOXM1 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. The following are generalized protocols for key experiments used to characterize and compare FOXM1 inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of FOXM1 inhibitors on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol Outline:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitors (e.g., this compound, STL001, FDI-6, Thiostrepton) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot for FOXM1 and Downstream Targets
Objective: To determine the effect of inhibitors on the protein levels of FOXM1 and its key downstream targets (e.g., PLK1, Cyclin B1, c-Myc).
Protocol Outline:
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[15][16][17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[15]
-
SDS-PAGE: Separate equal amounts of protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against FOXM1 or a downstream target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A housekeeping protein like β-actin or GAPDH should be used as a loading control.[6]
Conclusion
This compound and its derivative STL001 represent a promising new generation of FOXM1 inhibitors with a distinct mechanism of action that leads to the degradation of the FOXM1 protein. The significantly enhanced potency of STL001 over this compound highlights the potential for further optimization of this chemical scaffold. While direct, comprehensive comparative studies with a wide range of first-generation inhibitors are still needed, the available data suggests that the STL-series of compounds are highly effective at reducing FOXM1 levels. First-generation inhibitors like FDI-6 and Thiostrepton remain valuable research tools, with FDI-6 offering specificity for the FOXM1-DNA interaction and Thiostrepton demonstrating high potency, albeit with potential off-target effects. The repurposed drugs Pantoprazole and Rabeprazole show potential as FOXM1 inhibitors, although at higher concentrations.
For researchers and drug development professionals, the choice of inhibitor will depend on the specific experimental goals. For studies requiring potent and specific degradation of FOXM1, STL001 appears to be a superior candidate. For investigations focused specifically on the disruption of FOXM1's transcriptional activity at the DNA binding level, FDI-6 remains a relevant tool. This guide provides a foundational framework for understanding the current landscape of FOXM1 inhibitors and for designing future comparative studies to further elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Targetable vulnerability of deregulated FOXM1/PLK1 signaling axis in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel FOXM1 inhibitor STL001 sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. STL001 | FOXM1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. NB compounds are potent and efficacious FOXM1 inhibitors in high-grade serous ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Thiostrepton, proteasome inhibitors and FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Promise of Combination Therapies with FOXM1 Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel FOXM1 inhibitor STL001 sensitizes human cancers to a broad-spectrum of cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. FoxM1 is a downstream target and marker of HER2 overexpression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of STL427944: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Potent Research Compound
For researchers, scientists, and drug development professionals handling specialized compounds like STL427944, a potent and selective FOXM1 inhibitor, ensuring proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, likely cytotoxic, research compound necessitates a cautious and informed approach to its disposal. This guide provides a procedural framework based on general best practices for the disposal of hazardous laboratory chemicals.
Core Principle: Treat as Hazardous Waste
In the absence of a specific SDS, all materials contaminated with this compound must be treated as hazardous, and potentially cytotoxic, waste.[1][2] This includes unused compound, solutions, contaminated labware, and personal protective equipment (PPE).
Step-by-Step Disposal Protocol
Adherence to a strict, step-by-step protocol is essential for the safe management of this compound waste.
-
Consult Institutional and Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and be aware of local and national regulations governing hazardous waste.[3]
-
Segregate Waste at the Source: Proper waste segregation is fundamental to safe disposal.[1][4][5] Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your EHS department.
-
Utilize Designated Waste Containers: All waste contaminated with this compound should be collected in clearly labeled, leak-proof containers. For cytotoxic waste, these containers are often color-coded, typically purple or red, to distinguish them from other waste streams.[2][6]
-
Proper Labeling: Ensure all waste containers are accurately and clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.[3][7]
-
Arrange for Professional Disposal: Hazardous chemical waste must be disposed of through a certified hazardous waste vendor.[7] Contact your EHS department to schedule a pickup. Do not dispose of this compound down the drain or in regular trash.[1] High-temperature incineration is the approved method for the destruction of cytotoxic residues.[6]
Quantitative Data Summary: Waste Handling and Disposal
| Waste Type | Container | Handling and Disposal Procedure |
| Unused/Expired this compound | Original, sealed container or a designated, labeled hazardous waste container. | Dispose of through a certified hazardous waste vendor. Do not attempt to open or consolidate without consulting EHS.[7] |
| This compound Solutions | Labeled, leak-proof, and chemically compatible hazardous waste container. | Collect all aqueous and solvent-based solutions containing this compound. Do not mix with incompatible waste streams.[4][5] |
| Contaminated Labware (e.g., vials, pipette tips, glassware) | Puncture-resistant, sealed container labeled as "Hazardous Waste" with the compound name. | Collect all disposable labware that has come into contact with this compound.[7] |
| Contaminated PPE (e.g., gloves, lab coat, safety glasses) | Sealed bag or container labeled as hazardous waste. | Carefully doff PPE to avoid self-contamination and place it in the designated waste container.[7] |
| Spill Cleanup Materials | Sealed container labeled as hazardous waste. | All materials used to clean up spills of this compound are considered hazardous waste. |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific protocols and consult with your Environmental Health and Safety department for guidance on the disposal of any hazardous chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cleanaway.com.au [cleanaway.com.au]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling STL427944
Essential Safety and Handling Guide for STL427944
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the potent FOXM1 inhibitor, this compound.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective FOXM1 inhibitor investigated for its potential in overcoming tumor chemoresistance.[1] Given its pharmacological activity and status as a research chemical, stringent adherence to safety protocols is mandatory to protect laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is available upon request from vendors, this guide synthesizes general best practices for handling potent chemical compounds.
Physicochemical Data
A summary of the available quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 292028-62-7 |
| Molecular Formula | C₂₅H₂₃N₇O₄ |
| Molecular Weight | 485.49 g/mol |
| Solubility | Soluble in DMSO |
| Purity | Typically ≥99% |
Health Hazard Information
As a potent bioactive compound designed to elicit a pharmacological effect on human cells, this compound should be handled with extreme care.[2] Compounds of this nature, particularly those used in cancer research, have the potential to be cytotoxic.[3][4] Direct exposure could lead to undesired health effects.[5] Therefore, minimizing exposure is the primary objective.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential. Engineering controls should always be the primary method for containment.[5]
Recommended PPE
-
Gloves : Nitrile gloves should be worn at all times when handling this compound. Consider double-gloving, especially during weighing and reconstitution procedures.
-
Eye Protection : ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat : A fully buttoned lab coat, preferably one that is disposable or designated for potent compound work, must be worn.
-
Respiratory Protection : When handling the solid form of the compound outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator is recommended to prevent inhalation of airborne particles.
Engineering Controls
-
Ventilation : All work with solid this compound should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.[6]
-
Containment : For procedures with a higher risk of aerosolization, such as weighing or vortexing, the use of a containment ventilated enclosure (CVE) or an isolator is strongly advised.[6][7]
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is critical to ensure safety and compliance.
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Designate a specific area for handling this compound.
-
Assemble all necessary equipment and materials, including the compound, solvent (DMSO), pipettes, tubes, and waste containers.
-
Don all required PPE as outlined above.
-
-
Weighing and Reconstitution :
-
Perform all weighing and reconstitution steps within a certified chemical fume hood or other containment device.
-
To avoid generating dust, handle the solid compound carefully.
-
Prepare a stock solution by dissolving the weighed compound in the appropriate volume of DMSO.
-
-
Storage :
-
Store the solid compound and stock solutions as recommended by the supplier, which is typically at room temperature for the solid form in the continental US.[1]
-
Clearly label all containers with the compound name, concentration, date, and hazard information.
-
Disposal Plan
-
Solid Waste : All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be collected in a dedicated, sealed waste container.
-
Liquid Waste : Unused stock solutions and other liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
-
Disposal : All waste must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. Do not dispose of this material down the drain.
By implementing these safety measures and operational plans, researchers can minimize their risk of exposure and ensure the safe and effective use of this compound in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. witpress.com [witpress.com]
- 7. agnopharma.com [agnopharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
